HD-Tac7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H32FN7O7 |
|---|---|
Molecular Weight |
657.6 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[5-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]pentanoylamino]benzamide |
InChI |
InChI=1S/C33H32FN7O7/c34-19-9-12-23(22(35)16-19)39-30(45)18-7-10-20(11-8-18)38-26(42)6-1-2-15-36-28(44)17-37-24-5-3-4-21-29(24)33(48)41(32(21)47)25-13-14-27(43)40-31(25)46/h3-5,7-12,16,25,37H,1-2,6,13-15,17,35H2,(H,36,44)(H,38,42)(H,39,45)(H,40,43,46) |
InChI Key |
AMBNMDIPGZXRRW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of HD-Tac7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HD-Tac7 is a novel heterobifunctional molecule designed as a Proteolysis Targeting Chimera (PROTAC) for the targeted degradation of histone deacetylases (HDACs). Specifically, this compound potently and selectively induces the degradation of HDAC3, a key epigenetic regulator implicated in inflammatory diseases and cancer. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental protocols used to elucidate its function.
Introduction to this compound
This compound is a PROTAC that links a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase to a ligand that binds to the active site of specific HDAC enzymes. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), this compound facilitates the polyubiquitination and subsequent proteasomal degradation of its target proteins. The primary targets of this compound are HDAC1, HDAC2, and HDAC3, with a pronounced selectivity for the degradation of HDAC3.[1] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the enzymatic and non-enzymatic functions of the target protein.
Core Mechanism of Action: Targeted Degradation of HDAC3
The mechanism of action of this compound is a multi-step process that culminates in the selective degradation of HDAC3.
2.1. Ternary Complex Formation: The foundational step in this compound's action is the formation of a ternary complex, bringing together the target protein (HDAC3), this compound, and the E3 ubiquitin ligase (CRBN).[2] this compound acts as a molecular bridge, with one end binding to the active site of HDAC3 and the other end recruiting the CRBN E3 ligase. The stability and geometry of this ternary complex are critical for the subsequent ubiquitination step.
2.2. Ubiquitination of HDAC3: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of HDAC3. This process results in the formation of a polyubiquitin (B1169507) chain on HDAC3, which acts as a recognition signal for the proteasome.
2.3. Proteasomal Degradation: The polyubiquitinated HDAC3 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. This degradation effectively removes HDAC3 from the cell, leading to a sustained loss of its function. This compound is then released to target another HDAC3 molecule for degradation, acting in a catalytic manner.
Signaling Pathways and Downstream Effects
The targeted degradation of HDAC3 by this compound initiates a cascade of downstream cellular events, primarily impacting gene expression and inflammatory signaling.
3.1. Increased Histone Acetylation: HDAC3 is a class I HDAC that plays a crucial role in removing acetyl groups from histone tails, particularly at lysine 27 of histone H3 (H3K27). The degradation of HDAC3 leads to a significant increase in the acetylation of H3K27 (H3K27ac).[1][3] Increased H3K27ac is associated with a more open chromatin structure, leading to the transcriptional activation of genes that are normally repressed by HDAC3.
3.2. Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. HDAC3 has been shown to deacetylate the p65 subunit of NF-κB, a modification that can influence its transcriptional activity and nuclear localization.[1] By degrading HDAC3, this compound leads to a decrease in the levels of the NF-κB p65 subunit in RAW 264.7 macrophages. This suggests that this compound can modulate the inflammatory response by interfering with the NF-κB signaling cascade.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| HDAC1 | 3.6 |
| HDAC2 | 4.2 |
| HDAC3 | 1.1 |
Table 2: Degradation Activity of this compound
| Cell Line | Target | DC50 (μM) | Time Point (h) |
| RAW 264.7 | HDAC3 | 0.32 | 24 |
Table 3: Cellular Effects of this compound in RAW 264.7 Macrophages
| Effect | Concentration (μM) | Time Point (h) | Observation |
| H3K27 Acetylation | 10 | 24 | Increase in H3K27ac levels |
| NF-κB p65 Levels | 1 and 10 | 24 | Downregulation of NF-κB p65 |
| HDAC3 Degradation | 10 | 2 - 48 | Maximal degradation at 6h, lasting at least 48h |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are synthesized from standard molecular biology techniques and information available in the public domain.
5.1. Western Blot Analysis for HDAC3 Degradation, H3K27 Acetylation, and NF-κB p65
This protocol describes the detection of protein levels by Western blot in cell lysates.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for the specified time points (e.g., 6, 24, 48 hours).
-
For NF-κB p65 analysis, cells can be stimulated with LPS (1 μg/mL) for the final 4 hours of treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 μL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 μg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-HDAC3 (e.g., 1:1000 dilution)
-
Anti-H3K27ac (e.g., 1:1000 dilution)
-
Anti-NF-κB p65 (e.g., 1:1000 dilution)
-
Anti-β-actin or Anti-GAPDH (loading control, e.g., 1:5000 dilution)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
5.2. In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to induce the ubiquitination of HDAC3 in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Recombinant human E1 activating enzyme (e.g., 50 nM)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2, 200 nM)
-
Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex (e.g., 100 nM)
-
Recombinant human HDAC3 (e.g., 200 nM)
-
Ubiquitin (e.g., 10 μM)
-
ATP (e.g., 2 mM)
-
This compound (at desired concentrations, e.g., 0.1, 1, 10 μM) or vehicle control (DMSO)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) to a final volume of 25 μL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by Western blot as described in section 5.1, using an anti-HDAC3 antibody to detect the unmodified and poly-ubiquitinated forms of HDAC3. A ladder of higher molecular weight bands above the unmodified HDAC3 band indicates successful ubiquitination.
-
5.3. Ternary Complex Formation Assay (e.g., AlphaLISA)
This assay quantifies the formation of the HDAC3-HD-Tac7-CRBN ternary complex.
-
Reagents:
-
GST-tagged HDAC3
-
His-tagged CRBN
-
This compound
-
AlphaLISA Glutathione Acceptor beads
-
AlphaLISA Nickel Chelate (Ni-NTA) Donor beads
-
AlphaLISA buffer
-
-
Procedure:
-
In a 384-well plate, add GST-HDAC3, His-CRBN, and varying concentrations of this compound.
-
Incubate at room temperature for 1 hour to allow for complex formation.
-
Add AlphaLISA Glutathione Acceptor beads and incubate for 1 hour in the dark.
-
Add AlphaLISA Ni-NTA Donor beads and incubate for 1 hour in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Principle: When the ternary complex forms, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen molecule is released, which triggers a chemiluminescent signal from the Acceptor beads. The intensity of the signal is proportional to the amount of ternary complex formed.
Conclusion
This compound represents a promising therapeutic modality that leverages the principles of targeted protein degradation to selectively eliminate HDAC3. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, leads to significant downstream effects on histone acetylation and inflammatory signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PROTAC degraders. Further research will continue to elucidate the full therapeutic potential of this innovative approach in various disease contexts.
References
An In-depth Technical Guide to HD-Tac7: A Selective HDAC3 Degrader
Introduction
HD-Tac7 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Histone Deacetylase 3 (HDAC3).[1] As a bifunctional molecule, this compound leverages the cell's own ubiquitin-proteasome system to specifically eliminate HDAC3 protein, offering a powerful tool for investigating the biological functions of this particular HDAC isoform.[2] Unlike traditional HDAC inhibitors that only block the enzymatic activity, PROTACs like this compound remove the entire protein, thereby ablating both its catalytic and non-catalytic scaffolding functions.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, experimental protocols, and key biological effects.
Mechanism of Action
This compound is comprised of three key components: an o-aminoanilide-based inhibitor that binds to the active site of class I HDACs, a linker, and the cereblon (CRBN) E3 ubiquitin ligase ligand pomalidomide (B1683931).[1][4] The molecule functions by simultaneously binding to both HDAC3 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate HDAC3, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively reduces the cellular levels of HDAC3 protein.
Caption: Mechanism of this compound-mediated HDAC3 degradation.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been characterized through various quantitative measures. The following tables summarize the key performance data from studies in RAW 264.7 macrophage cells.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 (μM) |
| HDAC1 | 3.6 |
| HDAC2 | 4.2 |
| HDAC3 | 1.1 |
Table 2: Degradation Performance of this compound in RAW 264.7 Cells
| Parameter | Value | Conditions |
| DC50 (HDAC3) | 0.32 μM | 24-hour treatment |
| Selectivity | No significant degradation of HDAC1 or HDAC2 observed | 24-hour treatment |
| Time to Max Degradation | 6 hours | 10 μM treatment |
| Duration of Degradation | At least 48 hours | 10 μM treatment |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the characterization of this compound in RAW 264.7 macrophages.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. This compound is then added to the culture medium at the desired concentrations (e.g., 0.1 μM to 10 μM) for specified time points (e.g., 2 to 48 hours).
2. Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using software such as ImageJ. Protein levels are normalized to the loading control. The 50% degradation concentration (DC50) is calculated by non-linear curve fitting using software like GraphPad Prism.
Caption: Workflow for characterizing this compound's degradation profile.
Downstream Effects and Biological Consequences
The degradation of HDAC3 by this compound leads to several downstream biological effects. A key consequence is the alteration of histone acetylation states.
1. Histone Acetylation
Treatment of RAW 264.7 macrophages with 10 μM this compound for 24 hours results in an increase in the acetylation of Histone 3 at lysine (B10760008) 27 (H3K27ac). This demonstrates that the degradation of HDAC3 protein by this compound leads to a functional consequence consistent with the loss of its deacetylase activity.
2. Regulation of NF-κB Pathway
An important finding from studies with this compound is its effect on the NF-κB signaling pathway. Treatment of LPS-stimulated RAW 264.7 macrophages with this compound (at 1 and 10 μM) leads to the downregulation of the NF-κB subunit p65. This effect is attributed to the pomalidomide component of this compound, which is known to have off-target effects on this pathway. This concomitant downregulation of p65 can confound the interpretation of biological outcomes, as it may mask the effects solely attributable to HDAC3 degradation.
Caption: Dual effects of this compound on HDAC3 and NF-κB pathways.
Potential Applications and Limitations
This compound serves as a valuable chemical probe for elucidating the specific roles of HDAC3 in various biological processes, particularly in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its ability to selectively degrade HDAC3 allows for a more precise dissection of its functions compared to pan-HDAC inhibitors.
However, the primary limitation of this compound is the confounding biological effect caused by its pomalidomide component, specifically the downregulation of the NF-κB subunit p65. This side effect can complicate the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to the degradation of HDAC3. Future development of HDAC3 degraders using different E3 ligase ligands that do not interfere with the NF-κB pathway would be beneficial for clearer functional studies.
Conclusion
This compound is a novel and potent PROTAC that achieves selective degradation of HDAC3 with a DC50 of 0.32 μM in macrophage cell lines. It provides a powerful tool to study the consequences of HDAC3 protein loss, demonstrating a subsequent increase in histone acetylation. While its utility as a chemical probe is significant, researchers must consider the off-target effects of its pomalidomide component on the NF-κB pathway when designing experiments and interpreting data. Overall, this compound represents a significant advancement in the development of targeted protein degraders for epigenetic research.
References
- 1. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural-based design of this compound PROteolysis TArgeting chimeras (PROTACs) candidate transformations to abrogate SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
HD-Tac7: A Technical Deep Dive into a Selective HDAC3 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core technology of HD-Tac7, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 3 (HDAC3). This compound represents a promising therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by targeting the epigenetic machinery involved in inflammatory responses.
Core Technology: The PROTAC Mechanism of this compound
This compound is a bifunctional small molecule that operates through the PROTAC mechanism. It consists of three key components: a ligand that binds to the target protein (HDAC3), a ligand that recruits an E3 ubiquitin ligase (Cereblon or CRBN), and a linker connecting these two moieties.[1][2][3] This design allows this compound to act as a bridge, bringing HDAC3 into close proximity with the CRBN E3 ligase. This induced proximity facilitates the ubiquitination of HDAC3, marking it for degradation by the proteasome.[4] Unlike traditional HDAC inhibitors that only block the enzymatic activity, this compound leads to the complete removal of the HDAC3 protein, potentially offering a more profound and sustained therapeutic effect.[5]
The HDAC3-binding component of this compound is derived from the class I HDAC inhibitor CI994 (4-acetamido-N-(2-amino-4-fluorophenyl)benzamide), while the E3 ligase-recruiting moiety is pomalidomide, a known CRBN ligand.[2][3] The specific design and linker chemistry of this compound confer its selectivity for HDAC3 over other HDAC isoforms.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (μM) |
| HDAC1 | 3.6[6][7][8][9] |
| HDAC2 | 4.2[6][7][8][9] |
| HDAC3 | 1.1[6][7][8][9] |
Table 2: Degradation Activity of this compound
| Target | Cell Line | DC50 (μM) | Dmax (%) |
| HDAC3 | RAW 264.7 macrophages | 0.32[5][7] | >93[2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
In Vitro HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC1, HDAC2, and HDAC3.
-
Methodology: A standard fluorometric HDAC activity assay is typically used. Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of this compound. The enzyme activity is measured by monitoring the fluorescence generated upon deacetylation of the substrate. The IC50 values are then calculated from the dose-response curves.
Cellular HDAC3 Degradation Assay (Western Blot)
-
Objective: To determine the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) of HDAC3 induced by this compound in a cellular context.
-
Protocol:
-
RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 10 μM) for a specified duration (e.g., 24 hours).[6][8]
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for HDAC3 and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software (e.g., ImageJ).[5]
-
The level of HDAC3 is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curve of HDAC3 degradation.
-
Time-Course of HDAC3 Degradation
-
Objective: To evaluate the kinetics of this compound-induced HDAC3 degradation.
-
Protocol:
-
RAW 264.7 cells are treated with a fixed concentration of this compound (e.g., 10 μM).[6][8]
-
Cells are harvested at various time points (e.g., 2, 6, 24, 48 hours).[6][8]
-
Western blot analysis is performed as described above to determine the levels of HDAC3 at each time point. The maximal effect of degradation is observed at 6 hours and is sustained for at least 48 hours.[5][6][8]
-
Analysis of Histone Acetylation
-
Objective: To assess the functional consequence of HDAC3 degradation by measuring the acetylation of its downstream target.
-
Protocol:
-
RAW 264.7 cells are treated with this compound (e.g., 10 μM for 24 hours).[6][8]
-
Western blot analysis is performed on cell lysates using an antibody specific for acetylated H3K27 (a known substrate of HDAC3).[5] An increase in H3K27 acetylation indicates a functional inhibition of HDAC3 activity.[5][6][8]
-
NF-κB p65 Downregulation Assay
-
Objective: To investigate the effect of this compound on the inflammatory signaling pathway.
-
Protocol:
-
RAW 264.7 macrophages are pre-treated with this compound (e.g., 1 or 10 μM for 24 hours).[6][8]
-
Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Western blot analysis is performed to measure the levels of the NF-κB p65 subunit. A decrease in NF-κB p65 levels suggests an anti-inflammatory effect.[6][8]
-
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Structural-based design of this compound PROteolysis TArgeting chimeras (PROTACs) candidate transformations to abrogate SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTACs | DC Chemicals [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | PROTAC HDAC降解剂 | MCE [medchemexpress.cn]
The Role of Cereblon E3 Ligase in HD-Tac7 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of HD-Tac7, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on the integral role of the Cereblon (CRBN) E3 ubiquitin ligase in its function. This compound is designed to induce the targeted degradation of histone deacetylases (HDACs), particularly HDAC3, by hijacking the cellular ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between this compound, the target protein (HDAC3), and the Cereblon E3 ligase complex. This guide details the molecular interactions, downstream signaling consequences, and provides a compendium of experimental protocols for studying this process. All quantitative data is summarized for comparative analysis, and key mechanisms are visualized through diagrams.
Introduction to this compound and Cereblon E3 Ligase
1.1. This compound: A PROTAC Targeting HDACs
This compound is a heterobifunctional molecule known as a PROTAC. It is composed of three key components: a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of this compound, the warhead is an o-aminoanilide-based class I HDAC inhibitor, and the E3 ligase-recruiting ligand is pomalidomide (B1683931), which binds to Cereblon (CRBN)[1][2]. By simultaneously binding to both HDAC3 and Cereblon, this compound brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome[1].
1.2. The CRL4-CRBN E3 Ubiquitin Ligase Complex
Cereblon is the substrate receptor of the CULLIN4-RING E3 ubiquitin ligase complex (CRL4-CRBN)[3]. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins, thereby regulating various cellular processes. The CRL4-CRBN complex consists of Cullin 4, a RING-box protein (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon[3]. Small molecules like pomalidomide can modulate the substrate specificity of Cereblon, inducing the degradation of proteins that are not its natural substrates.
Mechanism of Action: The this compound-Cereblon-HDAC3 Axis
The primary function of this compound is to induce the degradation of HDAC3. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, through its distinct ligands, simultaneously binds to HDAC3 and the Cereblon E3 ligase complex. This forms a transient ternary complex (HDAC3-HD-Tac7-Cereblon). The formation and stability of this complex are critical for the efficiency of degradation.
-
Ubiquitination: Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex transfers ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the HDAC3 protein.
-
Proteasomal Degradation: The polyubiquitinated HDAC3 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. This compound is then released and can facilitate further rounds of HDAC3 degradation.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory and Degradation Potency of this compound
| Target | IC50 (μM) | DC50 (μM) | Cell Line | Reference |
| HDAC1 | 3.6 | No significant degradation | RAW 264.7 | |
| HDAC2 | 4.2 | No significant degradation | RAW 264.7 | |
| HDAC3 | 1.1 | 0.32 | RAW 264.7 |
Table 2: Degradation Kinetics of this compound
| Target | Concentration | Time to Max. Effect | Duration of Effect | Cell Line | Reference |
| HDAC3 | 10 μM | 6 hours | At least 48 hours | RAW 264.7 |
Note: Binding affinities (Kd) for this compound to Cereblon and HDAC3, as well as for the ternary complex, are not publicly available. The experimental protocols to determine these values are provided in Section 5.
Downstream Signaling Pathways
The degradation of HDAC3 by this compound is expected to impact cellular signaling pathways in which HDAC3 plays a regulatory role. Two key pathways of interest are the NF-κB and c-Myc signaling pathways.
4.1. NF-κB Signaling Pathway
HDAC3 has a complex role in regulating the NF-κB pathway. It can deacetylate the p65 subunit of NF-κB, which can either promote its interaction with the inhibitor IκBα, leading to nuclear export and repression of inflammatory gene expression, or be required for the activation of NF-κB-mediated transcription. The pomalidomide component of this compound is known to downregulate the NF-κB subunit p65, which can confound the direct effects of HDAC3 degradation on this pathway.
4.2. c-Myc Signaling Pathway
HDACs, including HDAC3, have been implicated in the regulation of the oncoprotein c-Myc. HDAC inhibitors have been shown to decrease c-Myc expression. Specifically, HDAC3 can deacetylate and stabilize the c-Myc protein. Therefore, the degradation of HDAC3 by this compound is predicted to lead to a decrease in c-Myc protein levels, which could in turn affect cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of this compound and the role of Cereblon.
5.1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the HDAC3-HD-Tac7-Cereblon ternary complex in cells.
-
Materials:
-
Cell line expressing HDAC3 and Cereblon (e.g., RAW 264.7 macrophages)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)
-
Anti-Cereblon antibody for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Anti-HDAC3 antibody for Western blotting
-
Anti-Cereblon antibody for Western blotting
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein. Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO (vehicle control) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the anti-Cereblon antibody. Incubate overnight at 4°C with gentle rotation. Add Protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP Wash Buffer.
-
Elution: Resuspend the beads in elution buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing with anti-HDAC3 and anti-Cereblon antibodies. A band for HDAC3 in the anti-Cereblon immunoprecipitate from this compound-treated cells would indicate the formation of the ternary complex.
-
5.2. Western Blot for HDAC3 Degradation
This protocol is to quantify the degradation of HDAC3 in response to this compound treatment.
-
Materials:
-
Cell line of interest
-
This compound
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of this compound for a specified time course (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Protein Extraction and Quantification: Lyse the cells, collect the supernatant, and determine the protein concentration.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane, then incubate with the primary anti-HDAC3 and loading control antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL reagent and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the HDAC3 signal to the loading control to determine the relative decrease in protein levels.
-
5.3. In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to mediate the ubiquitination of HDAC3 in a reconstituted system.
-
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant human HDAC3 protein
-
Human ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, HDAC3, ubiquitin, and this compound (or DMSO control) in the reaction buffer.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting, probing with an anti-HDAC3 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated HDAC3 in the presence of this compound confirms its mechanism of action.
-
5.4. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique to measure the binding affinity (Kd) and kinetics (kon and koff) of the binary interactions (this compound to Cereblon and this compound to HDAC3) and the ternary complex formation.
-
General Protocol for Binary Interaction (e.g., this compound to Cereblon):
-
Immobilization: Immobilize recombinant Cereblon protein onto a sensor chip surface.
-
Injection: Flow different concentrations of this compound over the chip surface.
-
Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to Cereblon.
-
Analysis: Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
-
General Protocol for Ternary Complex Formation:
-
Immobilization: Immobilize the E3 ligase (Cereblon) on the sensor chip.
-
Injection: Inject a pre-incubated mixture of this compound and the target protein (HDAC3) at various concentrations over the chip.
-
Analysis: By comparing the binding response to that of this compound alone, the cooperativity and kinetics of the ternary complex formation can be determined.
-
5.5. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change upon binding and can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interactions.
-
General Protocol:
-
Sample Preparation: Place one binding partner (e.g., Cereblon) in the sample cell and the other (e.g., this compound) in the titration syringe at known concentrations.
-
Titration: Inject small aliquots of the syringe solution into the sample cell and measure the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.
-
Conclusion
This compound exemplifies the power of targeted protein degradation as a therapeutic strategy. Its efficacy is critically dependent on the recruitment of the Cereblon E3 ubiquitin ligase to induce the degradation of HDAC3. Understanding the intricacies of the ternary complex formation, the subsequent ubiquitination, and the downstream cellular consequences is paramount for the development of novel and improved PROTAC-based therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these processes and to characterize the activity of molecules like this compound. Further studies to determine the precise binding affinities and to fully elucidate the impact of HDAC3 degradation on various signaling pathways will be crucial for advancing this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of HD-Tac7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of HD-Tac7, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylases (HDACs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional small molecule that potently and selectively degrades HDAC3. It consists of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and another ligand that binds to class I HDACs, with a preference for HDAC3. This dual binding brings the E3 ligase in close proximity to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of HDAC3 alters the acetylation landscape of both histone and non-histone proteins, thereby modulating gene expression and downstream cellular processes. A key component of some this compound constructs is the CRBN ligand pomalidomide, which has been shown to have off-target effects, notably the downregulation of the p65 subunit of NF-κB.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from studies on this compound's activity and its impact on downstream targets.
Table 1: In Vitro Inhibitory and Degradation Activity of this compound
| Target | IC50 (µM) | DC50 (µM) | Cell Line | Reference |
| HDAC1 | 3.6 | No significant degradation | RAW 264.7 | [1] |
| HDAC2 | 4.2 | No significant degradation | RAW 264.7 | [1] |
| HDAC3 | 1.1 | 0.32 | RAW 264.7 | [1] |
Table 2: Downstream Effects of this compound Treatment in RAW 264.7 Macrophages
| Downstream Target | Effect | Concentration(s) | Duration | Fold Change | Reference |
| HDAC3 Protein Level | Degradation | 1 µM, 10 µM | 2-48 hours | Maximal degradation at 6 hours | [2] |
| H3K27 Acetylation | Increase | 10 µM | 24 hours | Data not available | [2] |
| NF-κB p65 Protein Level | Downregulation | 1 µM, 10 µM | 24 hours | Data not available | [2][3] |
| IL-10 Gene Expression | No significant increase | Not specified | Not specified | Not applicable | [4] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound involves the targeted degradation of HDAC3. This event has direct and indirect consequences on cellular signaling, primarily impacting inflammatory pathways.
This compound-Mediated Degradation of HDAC3
This compound functions as a classic PROTAC. One end of the molecule binds to an E3 ubiquitin ligase (e.g., Cereblon), and the other end binds to HDAC3. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to HDAC3, marking it for degradation by the 26S proteasome.
References
Unlocking the Therapeutic Potential of HDAC7 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone Deacetylase 7 (HDAC7), a class IIa HDAC, is emerging as a critical regulator in the pathophysiology of various cancers. Its aberrant expression is frequently correlated with tumor progression, metastasis, and poor patient prognosis.[1][2] Unlike other HDACs, class IIa enzymes possess weak catalytic activity, suggesting they primarily function as signaling scaffolds. This unique characteristic makes HDAC7 a compelling therapeutic target. This technical guide provides a comprehensive overview of the current understanding of HDAC7's role in cancer, focusing on its mechanism of action, preclinical data for selective inhibitors, and detailed experimental protocols for its investigation.
The Role and Mechanism of Action of HDAC7 in Cancer
HDAC7 is implicated in numerous cellular processes that are hallmarks of cancer, including proliferation, migration, and drug resistance.[1][2][3] Its overexpression has been noted in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, gastric cancer, and glioblastoma.[4][5][6]
Key Signaling Pathways Modulated by HDAC7
HDAC7 exerts its oncogenic functions by modulating several key signaling pathways through the deacetylation of non-histone proteins.
-
Wnt/β-catenin Pathway: HDAC7 can deacetylate β-catenin at lysine (B10760008) 49 (Lys49).[5] This modification prevents the phosphorylation of β-catenin, leading to its stabilization and nuclear accumulation.[1][7] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate target genes, such as FGF18 and c-Myc, promoting cell proliferation and invasion.[1][5][7]
-
PI3K/AKT/mTOR Pathway: In gastric and ovarian cancers, HDAC7 has been shown to activate the PI3K/AKT signaling pathway.[1][2][3][4][8] It can directly promote the expression of PI3K and AKT and decrease the expression of the tumor suppressor PTEN, a negative regulator of this pathway.[1][7] This leads to the phosphorylation and activation of AKT and its downstream effector mTOR, driving cell growth and survival.[3][4][8]
-
JAK/STAT3 Pathway: HDAC7 can also regulate the JAK/STAT3 pathway, though its effect appears context-dependent. In some cancers, HDAC7 deacetylates STAT3, which inhibits its phosphorylation by Janus kinase 1 (JAK1) and represses the pathway's activation.[1][7] However, in glioblastoma, silencing HDAC7 can paradoxically lead to STAT3 activation and a switch from a pro-tumorigenic to a tumor-suppressive function.[9]
Preclinical Data for Selective HDAC7 Inhibitors
The development of isoform-selective HDAC inhibitors is a key strategy to improve efficacy and reduce off-target toxicities. Several class IIa selective inhibitors that target HDAC7 have shown promise in preclinical cancer models.
Inhibitor Activity
The following tables summarize the inhibitory activity of selective class IIa HDAC inhibitors against HDAC isoforms and their anti-proliferative effects in various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of Selective Class IIa HDAC Inhibitors
| Inhibitor | Target Class | HDAC7 IC₅₀/Kᵢ | HDAC4 IC₅₀/Kᵢ | HDAC5 IC₅₀/Kᵢ | HDAC9 IC₅₀/Kᵢ | Reference(s) |
|---|---|---|---|---|---|---|
| TMP269 | Class IIa | 43 nM (IC₅₀) | 157 nM (IC₅₀) | 97 nM (IC₅₀) | 23 nM (IC₅₀) | [10] |
| TMP195 | Class IIa | 26 nM (Kᵢ) | 59 nM (Kᵢ) | 60 nM (Kᵢ) | 15 nM (Kᵢ) | [11] |
| YAK540 | Class IIa | N/A | 114 nM (IC₅₀) | N/A | N/A |[12] |
Table 2: Cellular Anti-Proliferative Activity of TMP269
| Cell Line | Cancer Type | IC₅₀/GI₅₀ Value | Assay Duration | Reference |
|---|---|---|---|---|
| THP-1 | Acute Myeloid Leukemia | 13 µM (IC₅₀) | 72 hours | [10] |
| LNCaP | Prostate Cancer | 21.3 µM (GI₅₀) | 72 hours | [10] |
| UM-UC-3 | Urothelial Carcinoma | >25 µM (CC₅₀) | 72 hours | [3] |
| VMCub1 | Urothelial Carcinoma | ~25 µM (CC₅₀) | 72 hours |[3] |
In Vivo Efficacy
-
TMP195: In the MMTV-PyMT mouse model of breast cancer, treatment with TMP195 was shown to reduce tumor burden and pulmonary metastases.[13][14] This effect was not due to direct cytotoxicity but rather the reprogramming of tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[11][13] Combination therapy of TMP195 with checkpoint blockade (anti-PD-1) significantly enhanced tumor reduction.[14] In colorectal cancer models, TMP195 also reduced tumor burden by promoting M1 macrophage polarization.[15]
-
TMP269: In an in vivo angiogenesis assay using MDA-MB-231 breast cancer cells implanted in nude mice, subcutaneous injection of TMP269 at 15 mg/kg every other day for 10 days resulted in a 76% inhibition of angiogenesis.[10]
Experimental Protocols
Investigating the function of HDAC7 requires robust methodologies. Below are detailed protocols for genetic knockdown and in vivo tumor modeling.
Protocol: Lentiviral shRNA-Mediated Knockdown of HDAC7
This protocol describes the stable knockdown of HDAC7 in a cancer cell line of interest using lentiviral particles.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line
-
Lentiviral transfer plasmid containing an shRNA sequence targeting human HDAC7 (e.g., from Santa Cruz Biotechnology, sc-74563-V)[16]
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Complete growth media (e.g., DMEM with 10% FBS)
-
qRT-PCR primers for HDAC7 and a housekeeping gene
-
Antibody for HDAC7 and a loading control (e.g., β-actin) for Western blot
Procedure:
-
Lentivirus Production (Day 1-3):
-
Day 0: Seed 5x10⁶ HEK293T cells in a 10 cm dish.
-
Day 1: When cells are ~70-80% confluent, prepare the plasmid mix: 10 µg shRNA transfer plasmid, 7.5 µg psPAX2, and 2.5 µg pMD2.G in serum-free medium. Add transfection reagent, incubate to form complexes, and add dropwise to the HEK293T cells.
-
Day 3: At 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles. Filter through a 0.45 µm filter to remove debris. Aliquot and store at -80°C.
-
-
Transduction of Target Cells (Day 4-6):
-
Day 3: Seed the target cancer cells (e.g., 1x10⁵ cells/well in a 6-well plate) so they are ~50% confluent on the day of transduction.
-
Day 4: Thaw the viral supernatant on ice. Remove the medium from the target cells and add fresh medium containing the desired amount of virus and Polybrene (final concentration 4-8 µg/mL).
-
Day 5: After 18-24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection and Validation (Day 7 onwards):
-
Day 6: Begin selection by adding the appropriate concentration of puromycin to the medium.
-
Expand the resistant cells.
-
Validation: Confirm HDAC7 knockdown via qRT-PCR to measure mRNA levels and Western blot to measure protein levels. Compare shHDAC7 cells to cells transduced with a non-targeting scramble shRNA control.
-
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the efficacy of an HDAC7 inhibitor on tumor growth in a subcutaneous xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cells with stable HDAC7 knockdown (from Protocol 3.1) and control cells
-
Matrigel
-
HDAC7 inhibitor (e.g., TMP195) and vehicle control
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., MDA-MB-231) and resuspend in sterile, cold PBS at a concentration of 5x10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 2.5x10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Prepare the HDAC7 inhibitor in a suitable vehicle.
-
Administer the drug according to the desired schedule. For example, for TMP195, administer via intraperitoneal (i.p.) injection at a dose of 20-50 mg/kg daily.[11] The vehicle control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100.[17]
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion and Future Directions
HDAC7 represents a promising therapeutic target in oncology due to its multifaceted role in promoting cancer cell proliferation, survival, and metastasis. The development of selective class IIa HDAC inhibitors like TMP195 and TMP269 has provided valuable tools to probe HDAC7 function and has shown encouraging preclinical activity, particularly through the modulation of the tumor microenvironment. Future research should focus on further elucidating the specific non-histone substrates of HDAC7 in different cancer contexts, identifying predictive biomarkers for patient stratification, and advancing selective HDAC7 inhibitors into clinical trials, both as monotherapies and in combination with immunotherapy and other targeted agents.
References
- 1. HDAC7: a promising target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC7: a promising target in cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC7 promotes ovarian cancer malignancy via AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of HDAC7 reprograms the histone H3.3 landscape to induce heterochromatin spreading and DNA replication defects in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC7 promotes ovarian cancer malignancy via AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC7 inhibition resets STAT3 tumorigenic activity in human glioblastoma independently of EGFR and PTEN: new opportunities for selected targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Class IIa HDAC inhibition reduces breast tumours and metastases through anti-tumour macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor activity of targeted and cytotoxic agents in murine subcutaneous tumor models correlates with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
HD-Tac7: A Technical Guide to its Applications in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis represent a significant global health burden. A key family of enzymes implicated in the pathology of these diseases is the histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying the acetylation status of histones and other proteins. Their dysregulation can lead to aberrant gene expression and contribute to the inflammatory cascade.
HD-Tac7 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 3 (HDAC3). As a PROTAC, this compound functions by tethering HDAC3 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach offers a potential therapeutic advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions. This guide provides an in-depth overview of the technical aspects of utilizing this compound as a research tool in the context of inflammatory diseases.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory and degradation capabilities.
| Target | IC50 (µM) [1][2] |
| HDAC1 | 3.6 |
| HDAC2 | 4.2 |
| HDAC3 | 1.1 |
| Target | Cell Line | DC50 (µM) [3] |
| HDAC3 | RAW 264.7 | 0.32 |
Mechanism of Action
This compound is a bifunctional molecule comprising a ligand that binds to HDAC3 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to HDAC3. Polyubiquitinated HDAC3 is then recognized and degraded by the 26S proteasome. The degradation of HDAC3 leads to an increase in histone acetylation, notably at the H3K27 residue, and a downregulation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-treated macrophages.[1][2]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound for downstream analysis.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations of 1 µM and 10 µM.
-
Treatment:
-
For HDAC3 degradation and H3K27 acetylation assays, replace the medium with fresh medium containing the desired concentration of this compound or DMSO vehicle control. Incubate for the desired time points (e.g., 2, 6, 24, 48 hours).
-
For NF-κB p65 downregulation studies, pre-treat cells with this compound (1 µM and 10 µM) or DMSO for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse the cells for subsequent western blot analysis.
Western Blot Analysis for HDAC3 Degradation and Protein Expression
This protocol details the steps for analyzing protein levels by western blotting following this compound treatment.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC3, anti-H3K27ac, anti-NF-κB p65, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-HDAC3, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound represents a powerful chemical probe for investigating the role of HDAC3 in inflammatory diseases. Its ability to induce selective degradation of HDAC3 allows for a more profound understanding of the multifaceted functions of this enzyme beyond its catalytic activity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their studies, ultimately contributing to the development of novel therapeutic strategies for inflammatory disorders. While clinical trial data for this compound is not yet available, the broader class of HDAC inhibitors has shown promise in clinical settings for various diseases, underscoring the therapeutic potential of targeting this enzyme family.
References
The Discovery and Initial Characterization of HD-Tac7: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial studies and discovery of HD-Tac7, a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of histone deacetylases (HDACs). This compound has demonstrated significant selectivity for the degradation of HDAC3, a key regulator of gene expression implicated in various inflammatory diseases. This guide details the quantitative data from initial characterization studies, outlines the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a bifunctional molecule engineered to induce the degradation of specific HDAC isoforms. It is comprised of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a ligand that targets Class I HDACs. This dual-binding mechanism brings the target HDAC protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The initial discovery and characterization of this compound were described by Cao et al. in a 2020 publication in the European Journal of Medicinal Chemistry.[1]
The design of this compound incorporates the Class I HDAC inhibitor CI-994 as the HDAC-targeting ligand and pomalidomide (B1683931) as the CRBN E3 ligase ligand.[1] This strategic combination allows for the selective degradation of HDAC3, offering a promising therapeutic approach for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Quantitative Data Summary
The initial characterization of this compound yielded critical quantitative data regarding its potency and selectivity. These findings are summarized in the tables below for clear comparison.
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (μM) |
| HDAC1 | 3.6[1][2][3] |
| HDAC2 | 4.2[1][3] |
| HDAC3 | 1.1[1][2][3] |
Table 2: Degradation Activity of this compound
| Target Protein | Cell Line | Key Findings |
| HDAC3 | RAW 264.7 Macrophages | Maximal degradation achieved at 6 hours of treatment with 10 μM this compound, with the effect lasting for at least 48 hours.[1][2][3] |
| H3K27 | RAW 264.7 Macrophages | Increased acetylation observed after 24 hours of treatment with 10 μM this compound.[1][2] |
| NF-κB p65 | LPS-treated RAW 264.7 Macrophages | Downregulation observed after 24 hours of treatment with 1 and 10 μM this compound.[1][2][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the initial studies of this compound. These protocols are based on the available information and standard laboratory practices.
Synthesis of this compound
The synthesis of this compound involves the chemical linkage of the HDAC inhibitor CI-994 to the E3 ligase ligand pomalidomide. While the precise, step-by-step protocol from the original publication is not publicly available, a general synthetic strategy for similar PROTACs involves a multi-step process. This typically includes the synthesis of functionalized precursors of both the targeting ligand and the E3 ligase ligand, followed by a coupling reaction to connect them via a linker.
Cell Culture
RAW 264.7 macrophage cells were utilized in the initial in vitro studies.[1][2][3] These cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation and Acetylation
Western blotting was the primary method used to assess the degradation of HDACs and the acetylation status of H3K27.
-
Cell Lysis: RAW 264.7 cells were treated with this compound at the indicated concentrations and time points. Following treatment, cells were washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for HDAC1, HDAC2, HDAC3, acetyl-H3K27, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB p65 Expression Analysis
To investigate the effect of this compound on the NF-κB pathway, RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cell Treatment: Cells were pre-treated with this compound for a specified duration before being stimulated with LPS.
-
Western Blotting: The expression levels of the NF-κB p65 subunit were analyzed by Western blotting as described in the previous section, using a primary antibody specific for NF-κB p65.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key molecular mechanisms and experimental processes involved in the initial studies of this compound.
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated HDAC3 degradation and downstream effects.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the synthesis and in vitro characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for HD-Tac7 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the biological activity of HD-Tac7, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Histone Deacetylases (HDACs). This document offers detailed methodologies for key assays, summarizes quantitative data, and illustrates relevant signaling pathways and experimental workflows.
Introduction
This compound is a chemical probe that selectively degrades HDAC1, HDAC2, and most potently, HDAC3.[1][2][3] As a PROTAC, this compound functions by linking the target HDAC protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC. The degradation of HDACs, particularly HDAC3, has been shown to impact inflammatory signaling pathways, such as NF-κB, and holds therapeutic potential in cancer and inflammatory diseases.[1][4] The following protocols and data are provided to guide researchers in the in vitro characterization of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell Line | Reference |
| IC₅₀ | HDAC1 | 3.6 µM | N/A (Biochemical Assay) | [1][2][3] |
| IC₅₀ | HDAC2 | 4.2 µM | N/A (Biochemical Assay) | [1][2][3] |
| IC₅₀ | HDAC3 | 1.1 µM | N/A (Biochemical Assay) | [1][2][3] |
| DC₅₀ | HDAC3 | 0.32 µM | RAW 264.7 | [5] |
Table 2: Summary of this compound In Vitro Cellular Effects
| Assay | Cell Line | Treatment Condition | Observed Effect | Reference |
| HDAC3 Degradation | RAW 264.7 | 10 µM; 2-48 hours | Maximal degradation at 6 hours, sustained for at least 48 hours. | [1][2] |
| Histone Acetylation | RAW 264.7 | 10 µM; 24 hours | Increased H3K27 acetylation. | [1][2] |
| NF-κB Signaling | LPS-treated RAW 264.7 | 1 and 10 µM; 24 hours | Downregulation of NF-κB p65. | [1][2] |
Signaling Pathways
The primary mechanism of action of this compound is the induced degradation of HDAC3. HDACs are key regulators of gene expression through the deacetylation of histones and other non-histone proteins. The degradation of HDAC3 by this compound is expected to influence downstream signaling pathways, including the NF-κB pathway, which is implicated in inflammation and cancer.
Caption: Mechanism of this compound-induced HDAC3 degradation and its downstream effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[6]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[6]
-
Incubate the fixed cells at -20°C for at least 2 hours.[6]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[6]
-
Analyze the cell cycle distribution using a flow cytometer.[6]
References
- 1. This compound I CAS#: I PROTAC HDAC degrader I InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural-based design of this compound PROteolysis TArgeting chimeras (PROTACs) candidate transformations to abrogate SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for HD-Tac7 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and standard concentration ranges for the use of HD-Tac7, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylases (HDACs).
Introduction
This compound is a heterobifunctional molecule that recruits HDAC proteins, primarily HDAC3, to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation offers a powerful tool to study the roles of specific HDACs in various cellular processes and presents a promising therapeutic strategy for inflammatory diseases and cancer.[1][2] These notes provide protocols for in vitro and in vivo studies to facilitate the investigation of this compound's biological effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Enzyme | Source |
| IC50 (HDAC1) | 3.6 µM | Enzyme Assay | [2][3][4] |
| IC50 (HDAC2) | 4.2 µM | Enzyme Assay | [2][3][4] |
| IC50 (HDAC3) | 1.1 µM | Enzyme Assay | [2][3][4] |
| DC50 (HDAC3) | 0.32 µM | RAW 264.7 | [1][5] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Application | Concentration Range | Treatment Time | Notes | Source |
| RAW 264.7 | HDAC3 Degradation | 1 - 10 µM | 2 - 48 hours | Maximal degradation observed at 6 hours. | [2][3] |
| RAW 264.7 | NF-κB p65 Downregulation | 1 - 10 µM | 24 hours | In LPS-treated cells. | [2][3] |
| HCT116 | Apoptosis & Cell Cycle Arrest | 0.1 - 100 µM (starting range) | 24 - 72 hours | Based on related benzamide-based HDAC PROTACs. Dose-response experiments are recommended. | [6] |
| HeLa, THP-1 | HDAC Degradation | 0.1 - 10 µM (starting range) | 24 hours | Based on other HDAC3-targeting PROTACs. Optimization is recommended. | [5][7] |
Signaling Pathways
This compound primarily functions by degrading HDAC3, which can have downstream effects on multiple signaling pathways. The NF-κB pathway is a known target, with this compound treatment leading to the downregulation of the p65 subunit.[2][3] Furthermore, given the known role of HDAC7 in regulating the JAK/STAT pathway, it is hypothesized that this compound may also modulate this signaling cascade. Specifically, depletion of HDAC7 has been shown to increase JAK1 expression and subsequent STAT3 phosphorylation.[2][4][8]
Caption: Proposed signaling pathways affected by this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line of choice.
Materials:
-
This compound
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for the MTT cell viability assay.
Western Blot Analysis of HDAC3 Degradation
This protocol details the detection of HDAC3 protein levels following this compound treatment.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HDAC3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-HDAC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the extent of HDAC3 degradation.
In Vivo Experimental Protocol (General Guideline)
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
In vivo formulation solvents: DMSO, PEG300, Tween-80, Saline
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
Calipers for tumor measurement
Procedure:
-
Formulation Preparation: Prepare the this compound formulation by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][9] Ensure the final solution is clear. Prepare fresh on the day of use.
-
Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Dosing: Randomize mice into treatment and vehicle control groups. Administer this compound (a starting dose of 5 mg/kg, based on other HDAC PROTACs, can be considered, but dose-finding studies are essential) and vehicle control via the desired route (e.g., intravenous, intraperitoneal).[10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for HDAC3 levels, immunohistochemistry).
Caption: General workflow for an in vivo xenograft study with this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound I CAS#: I PROTAC HDAC degrader I InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. HDAC7 inhibition resets STAT3 tumorigenic activity in human glioblastoma independently of EGFR and PTEN: new opportunities for selected targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of HD-Tac7 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
HD-Tac7 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of histone deacetylases (HDACs).[1][2][3][4][5] Specifically, it demonstrates high potency in degrading HDAC3, and also targets HDAC1 and HDAC2.[1][2][3][4] By linking an HDAC-binding moiety to an E3 ubiquitin ligase ligand, this compound facilitates the ubiquitination and subsequent proteasomal degradation of these target proteins.[6] This targeted degradation approach offers a powerful tool for studying the roles of specific HDACs in various cellular processes and holds therapeutic potential in areas such as inflammatory diseases and oncology.[1][2][3][4][7] Notably, this compound has been shown to decrease the expression of NF-κB p65 in RAW 264.7 macrophages, highlighting its potential in modulating inflammatory pathways.[1][2][3][4]
These application notes provide detailed protocols for the preparation of this compound stock and working solutions for both in vitro and in vivo experimental settings, ensuring accurate and reproducible results.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is crucial for accurate weighing and achieving the desired concentrations.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₂FN₇O₇ | [1][3] |
| Molecular Weight | 657.65 g/mol | [1][3] |
| Appearance | Light yellow to green yellow solid powder | [1] |
| CAS Number | 2978763-95-8 | [1][3] |
| In Vitro Solubility | DMSO: ≥ 100 mg/mL (152.06 mM) | [2][3][4] |
| In Vivo Solubility | Formulations with DMSO, PEG300, Tween-80, and saline yield clear solutions at concentrations such as ≥ 2.63 mg/mL (4.00 mM). | [2][3] |
Stability and Storage Recommendations
To maintain the integrity and activity of this compound, proper storage is critical.
| Form | Storage Temperature | Storage Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed. |
| 4°C | Up to 2 years | Keep tightly sealed. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Note: It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation. For optimal results, use freshly prepared working solutions for experiments.[2]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro use.
Materials:
-
This compound solid powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of this compound.
-
Dissolve: Add the appropriate volume of DMSO. For a 10 mM solution, if you weighed 6.58 mg, add 1 mL of DMSO. Use the following formula for calculations: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Mix: Vortex the solution thoroughly to facilitate dissolution.
-
Sonicate: If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[2][3][4] Visually inspect the solution to confirm the absence of any particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Stock Solution Dilution Table (for 10 mM Stock):
| Desired Working Concentration | Volume of 10 mM Stock | Volume of Diluent (e.g., cell culture media) | Final Volume |
| 1 µM | 1 µL | 999 µL | 1 mL |
| 10 µM | 10 µL | 990 µL | 1 mL |
| 100 µM | 100 µL | 900 µL | 1 mL |
Preparation of In Vivo Working Solutions
For animal studies, this compound needs to be formulated to ensure solubility and biocompatibility. It is recommended to prepare these solutions fresh on the day of use.[2]
Formulation Example (for injections):
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3]
Materials:
-
This compound stock solution in DMSO (e.g., 26.3 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
Procedure (to prepare 1 mL of a 2.63 mg/mL working solution):
-
Start with a clear, pre-made stock solution of this compound in DMSO (e.g., 26.3 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 26.3 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution until it is homogenous and clear.
Note: The final concentration of DMSO in this formulation is 10%. Depending on the experimental needs and animal tolerance, the percentage of DMSO may need to be adjusted.[2]
Visualized Workflows and Pathways
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and in vivo solutions.
This compound Mechanism of Action: HDAC Degradation Pathway
Caption: this compound facilitates HDAC degradation via the ubiquitin-proteasome system.
References
- 1. This compound I CAS#: I PROTAC HDAC degrader I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound, 2978763-95-8 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural-based design of this compound PROteolysis TArgeting chimeras (PROTACs) candidate transformations to abrogate SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
HD-Tac7: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the stability and recommended storage conditions for HD-Tac7, a potent Proteolysis Targeting Chimera (PROTAC) histone deacetylase (HDAC) degrader. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound, ensuring reproducible experimental outcomes.
Summary of Stability and Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.
Protocol for Assessing this compound Stability
While specific degradation pathways for this compound are not extensively published, a general protocol for assessing the stability of small molecules can be adapted. This protocol outlines a workflow to evaluate the stability of this compound under various stress conditions.
Objective: To determine the stability of this compound under conditions of elevated temperature, humidity, and light exposure.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Controlled environment chambers (temperature/humidity)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for this compound Stability Testing.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent, such as DMSO.
-
Sample Aliquoting: Distribute the stock solution into multiple labeled vials for each stress condition and time point to avoid repeated freeze-thaw cycles.
-
Exposure to Stress Conditions:
-
Thermal Stability: Place vials in controlled temperature chambers at elevated temperatures (e.g., 40°C and 60°C).
-
Humidity Stability: Place vials in a controlled humidity chamber (e.g., 75% relative humidity).
-
Photostability: Expose vials to a light source as per ICH Q1B guidelines for photostability testing. Include a dark control wrapped in aluminum foil.
-
-
Sample Collection: At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition for analysis.
-
HPLC Analysis:
-
Develop a suitable HPLC method to resolve this compound from potential degradants.
-
Inject the samples and a standard solution of known concentration.
-
Quantify the peak area of this compound to determine its concentration.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Signaling Pathway of this compound
This compound is a PROTAC that functions by inducing the degradation of HDAC1, HDAC2, and HDAC3, with a preference for HDAC3. This degradation is achieved by linking the HDAC protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. A key downstream effect of this compound is the modulation of the NF-κB signaling pathway.
Caption: this compound Mechanism of Action.
References
Application Notes and Protocols for Studying HD-TAC7 Targets by Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for identifying the protein targets of HD-TAC7, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of specific histone deacetylases (HDACs). The primary target of this compound is HDAC3. This protocol focuses on the use of immunoprecipitation coupled with mass spectrometry (IP-MS) to identify proteins that interact with HDAC3 and how this interactome changes upon treatment with this compound, leading to a deeper understanding of its mechanism of action and potential therapeutic effects.
Introduction
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Specifically, this compound targets class I HDACs, with a pronounced effect on HDAC3. Understanding the full spectrum of proteins affected by this compound-mediated degradation of HDAC3 is crucial for elucidating its biological functions and potential off-target effects. Immunoprecipitation of the primary target, HDAC3, followed by quantitative mass spectrometry, allows for the comprehensive analysis of its protein-protein interaction network and how it is altered by the compound.
Key Experimental Workflow
The overall experimental workflow involves treating cells with this compound, followed by cell lysis, immunoprecipitation of HDAC3, and analysis of the co-precipitated proteins by mass spectrometry. A quantitative proteomics approach, such as SILAC or TMT labeling, is recommended to compare the HDAC3 interactome in treated versus untreated cells accurately.
Signaling Pathway of this compound Action
This compound mediates the degradation of HDAC3, which can have significant downstream effects on gene expression and cellular signaling. HDAC3 is a component of the NCoR/SMRT co-repressor complex. HDAC7, a class IIa HDAC, can recruit this complex to specific gene promoters. By degrading HDAC3, this compound can disrupt the function of these repressive complexes, leading to changes in gene transcription.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # |
| This compound | MedchemExpress | HY-136315 |
| Anti-HDAC3 Antibody (for IP) | Bio-Rad | VPA00045 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| IP Lysis/Wash Buffer | Thermo Fisher Scientific | 87787 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| Trypsin, sequencing grade | Promega | V5111 |
| TMT10plex™ Isobaric Label Reagent Set | Thermo Fisher Scientific | 90110 |
Cell Culture and Treatment
-
Culture cells (e.g., RAW 264.7 macrophages) to ~80% confluency. For a standard IP-MS experiment, a starting cell number of 1-5 x 10^7 cells per condition is recommended.
-
Treat cells with the desired concentration of this compound (e.g., 0.32 µM, which is the reported DC50) or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours) to induce HDAC3 degradation.[1][2]
-
Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
Cell Lysis
-
Resuspend the cell pellet in ice-cold IP Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors. A recommended volume is 1 mL of lysis buffer per 1 x 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Immunoprecipitation of HDAC3
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G magnetic beads per 1 mg of protein for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the anti-HDAC3 antibody to the pre-cleared lysate. The optimal antibody concentration should be empirically determined, but a starting point of 5-10 µg of antibody per 1-2 mg of protein lysate is recommended.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
Collect the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis/Wash Buffer, followed by two washes with ice-cold PBS.
Elution and Sample Preparation for Mass Spectrometry
-
Elute the immunoprecipitated proteins from the beads by adding 100 µL of 0.1 M glycine-HCl, pH 2.5, and incubating for 10 minutes at room temperature with gentle agitation.
-
Neutralize the eluate by adding 10 µL of 1 M Tris-HCl, pH 8.5.
-
Alternatively, for mass spectrometry, on-bead digestion can be performed. Resuspend the beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.
-
Alkylate with 55 mM iodoacetamide (B48618) for 20 minutes at room temperature in the dark.
-
Digest the proteins with sequencing grade trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
Quantitative Mass Spectrometry and Data Analysis
-
For quantitative analysis, label the peptides from the this compound treated and control samples with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptides and analyze by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify proteins and quantify the relative abundance of proteins in the this compound treated sample compared to the control.
-
Perform bioinformatics analysis to identify significantly enriched or depleted proteins in the HDAC3 interactome upon this compound treatment. This can include pathway analysis and protein network analysis to understand the functional consequences of HDAC3 degradation.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Cell Culture | ||
| Starting Cell Number | 1-5 x 10^7 cells | [3] |
| This compound Concentration | 0.32 µM (DC50) | [1][2] |
| Treatment Duration | 6 - 24 hours | |
| Lysis | ||
| Lysis Buffer Volume | 1 mL per 1 x 10^7 cells | |
| Immunoprecipitation | ||
| Protein Lysate Amount | 1 - 2 mg | |
| Anti-HDAC3 Antibody | 5 - 10 µg | |
| Protein A/G Beads | 50 µL of slurry | |
| Mass Spectrometry Sample Prep | ||
| DTT Concentration | 10 mM | |
| Iodoacetamide Concentration | 55 mM | |
| Trypsin:Protein Ratio | 1:50 |
Expected Results and Interpretation
Upon treatment with this compound, a significant reduction in the abundance of HDAC3 in the immunoprecipitated samples is expected, confirming the efficacy of the PROTAC. The quantitative mass spectrometry data will reveal changes in the protein composition of the HDAC3 interactome.
-
Proteins with decreased abundance: These are likely proteins that directly or indirectly interact with HDAC3, and their association is lost upon its degradation. These may include components of co-repressor complexes like NCoR and SMRT.
-
Proteins with increased abundance: This could represent proteins that are normally excluded from the complex by HDAC3 or proteins whose expression is upregulated as a downstream consequence of HDAC3 degradation.
By analyzing these changes, researchers can identify novel downstream targets and pathways regulated by this compound, providing valuable insights for drug development and understanding its therapeutic potential. The interaction between HDAC3 and HDAC7 is of particular interest, as HDAC7's repressive function is often dependent on HDAC3. Therefore, a decrease in the association of HDAC7 with certain genomic loci or protein complexes after this compound treatment could be a key finding.
References
Application Notes and Protocols for HD-Tac7: In Vivo Administration and Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, in vitro activity, and proposed protocols for the in vivo administration of HD-Tac7, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylases (HDACs).
Introduction
This compound is a heterobifunctional molecule that selectively targets HDAC1, HDAC2, and particularly HDAC3 for degradation via the ubiquitin-proteasome system.[1] It achieves this by linking a ligand that binds to these HDACs with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By inducing the degradation of HDAC3, this compound has potential therapeutic applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] These notes are intended to guide researchers in the formulation and application of this compound for preclinical in vivo studies.
Mechanism of Action
This compound operates through a PROTAC-mediated mechanism. One end of the molecule binds to the target HDAC enzyme (primarily HDAC3), while the other end recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the HDAC protein and its subsequent degradation by the proteasome.[2][4] The degradation of HDAC3, a key regulator of inflammatory gene expression, leads to an increase in histone acetylation (e.g., H3K27ac) and a decrease in the expression of pro-inflammatory transcription factors like NF-κB (p65 subunit).[1][3]
Figure 1: this compound recruits the CRBN E3 ligase to HDAC3, leading to its ubiquitination, proteasomal degradation, and subsequent anti-inflammatory effects.
In Vitro Activity Data
This compound has been characterized in vitro, primarily in RAW 264.7 macrophage cell lines. The key quantitative data are summarized below.
| Parameter | Cell Line | Value | Reference |
| HDAC1 IC₅₀ | N/A | 3.6 µM | [3] |
| HDAC2 IC₅₀ | N/A | 4.2 µM | [3] |
| HDAC3 IC₅₀ | N/A | 1.1 µM | [3] |
| HDAC3 DC₅₀ | RAW 264.7 | 0.32 µM | [1] |
| Maximal HDAC3 Degradation | RAW 264.7 | Achieved at 6 hours (sustained for at least 48 hours) | [3] |
| Effect on Histone Acetylation | RAW 264.7 | Increased H3K27 acetylation at 10 µM (24 hours) | [3] |
| Effect on NF-κB | LPS-treated RAW 264.7 | Downregulated NF-κB p65 at 1 and 10 µM (24 hours) | [3] |
Formulation for In Vivo Administration
Note: As of the latest review, no specific in vivo studies detailing the administration of this compound have been published. The following protocols are based on guidelines from commercial suppliers and are intended as a starting point for in vivo study design. It is strongly recommended to perform small-scale formulation tests to ensure solubility and stability before preparing larger batches. The working solution for in vivo experiments should be freshly prepared on the day of use.
Injectable Formulation (Intraperitoneal - IP)
This formulation is suitable for intraperitoneal administration in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a Stock Solution: First, prepare a clear stock solution of this compound in DMSO. For example, to create a 26.3 mg/mL stock, dissolve 26.3 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[3]
-
Prepare the Working Solution (Example for a final concentration of 2.63 mg/mL):
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 26.3 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Concentration: This procedure yields a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound is 2.63 mg/mL.
Oral Gavage Formulation
This formulation is designed for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
ddH₂O (double-distilled water)
Protocol:
-
Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir until a clear solution is obtained.
-
Prepare the Suspension (Example for a final concentration of 2.5 mg/mL):
-
Weigh 250 mg of this compound powder.
-
Add the powder to 100 mL of the 0.5% CMC-Na solution.
-
Mix thoroughly to create a uniform suspension. This suspension is now ready for oral gavage in animal models.
-
Experimental Protocols: In Vivo Studies
The following is a generalized protocol for an in vivo study using an LPS-induced inflammation model in mice. The dosage and administration schedule are hypothetical and must be optimized for your specific experimental model and objectives.
Figure 2: A generalized workflow for an in vivo study of this compound in an acute inflammation model.
LPS-Induced Acute Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in vivo.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Groups:
-
Vehicle Control: Mice receiving the formulation vehicle only.
-
LPS + Vehicle: Mice receiving the vehicle followed by LPS challenge.
-
LPS + this compound (Low Dose): Mice receiving a low dose of this compound followed by LPS challenge.
-
LPS + this compound (High Dose): Mice receiving a high dose of this compound followed by LPS challenge.
Protocol:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
This compound Administration:
-
Prepare the this compound injectable formulation as described in section 4.1.
-
Administer the designated dose of this compound (e.g., 10 mg/kg and 50 mg/kg, to be optimized) or vehicle via intraperitoneal (IP) injection.
-
-
Inflammation Induction:
-
One hour after this compound or vehicle administration, inject lipopolysaccharide (LPS) (e.g., 1 mg/kg, IP) to induce a systemic inflammatory response.
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At a predetermined endpoint (e.g., 6 or 24 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for plasma cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest tissues of interest (e.g., lungs, spleen, liver) for further analysis.
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the harvested tissue (e.g., spleen) to prepare protein lysates.
-
Perform Western blotting on the lysates to assess the levels of HDAC3, acetylated-H3K27, and p-p65 to confirm target engagement and downstream effects.
-
Concluding Remarks
This compound is a valuable research tool for studying the role of HDAC3 in health and disease. While robust in vitro data exists, its in vivo application is still an emerging area. The protocols provided herein offer a foundation for researchers to design and execute in vivo studies. It is imperative that formulation compatibility, dosage, and administration schedules are empirically determined for each specific animal model and experimental design.
References
Application Note: Time-Course Analysis of HD-Tac7-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS)[1][2]. A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[1][3]. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome[1][2].
HD-Tac7 is a potent PROTAC designed to induce the degradation of specific Histone Deacetylase (HDAC) isoforms, particularly HDAC3[4][5][6]. It is composed of an o-aminoanilide-based class I HDAC inhibitor linked to pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase[6][7]. By selectively degrading HDAC3, this compound serves as a powerful tool for studying the specific functions of this enzyme in cellular processes, such as inflammation[5][7][8].
This document provides detailed protocols for conducting a time-course analysis of this compound-mediated degradation of HDAC3. The primary methods covered are Western Blotting for direct protein quantification and a Luciferase Reporter Assay for a high-throughput readout of degradation kinetics.
Mechanism of Action of this compound
The mechanism of this compound involves several key steps that lead to the selective degradation of its target protein, HDAC3.
-
Cellular Entry : this compound, as a small molecule, penetrates the cell membrane to reach the cytoplasm and nucleus where HDAC3 and the CRBN E3 ligase reside.
-
Ternary Complex Formation : Inside the cell, this compound binds simultaneously to the HDAC3 protein and the CRBN E3 ligase, forming a stable ternary complex[1].
-
Ubiquitination : The proximity induced by the complex allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine (B10760008) residues on the surface of HDAC3.
-
Proteasomal Degradation : The polyubiquitinated HDAC3 is then recognized and degraded by the 26S proteasome.
-
Recycling : After degradation of the target, this compound is released and can engage in another cycle of degradation, acting catalytically[2].
Figure 1. Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The efficacy and kinetics of this compound can be summarized by key parameters such as DC₅₀ (concentration for 50% degradation) and the degradation level over time. The following tables present representative data from studies on this compound in RAW 264.7 macrophage cells[7][9].
Table 1: Concentration-Dependent Degradation of HDAC Isoforms by this compound (Data derived from 24-hour treatment)
| Target | DC₅₀ (µM) | Max Degradation (%) | Selectivity Note |
| HDAC3 | 0.32 | >90% | Highly selective for HDAC3[6][9] |
| HDAC1 | >10 | No significant degradation | No significant degradation observed[9] |
| HDAC2 | >10 | No significant degradation | No significant degradation observed[9] |
Table 2: Time-Course of HDAC3 Degradation by this compound (10 µM) (Data represents the percentage of HDAC3 protein remaining relative to a vehicle control)
| Time Point (hours) | HDAC3 Remaining (%) |
| 0 | 100 |
| 2 | ~60 |
| 6 | <20 (Maximal Effect) [5][10] |
| 12 | ~25 |
| 24 | ~30 |
| 48 | ~40 (Degradation sustained)[5][10] |
Experimental Protocols
This protocol allows for the direct visualization and quantification of HDAC3 protein levels over time following treatment with this compound.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]
-
Primary antibodies: anti-HDAC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate[11]
-
Imaging system
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare working solutions of this compound in complete medium at the desired final concentration (e.g., 10 µM). Remove the old medium from cells and add the medium containing this compound or vehicle (DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours)[11]. The '0 hour' point should be harvested immediately after adding the vehicle.
-
Cell Lysis:
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA assay[11].
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes[11].
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane[11].
-
Block the membrane in blocking buffer for 1 hour at room temperature[12].
-
Incubate the membrane with primary anti-HDAC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature[11].
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system[11].
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., GAPDH).
-
Quantify the band intensities using software like ImageJ. Normalize the HDAC3 signal to the loading control for each time point. Plot the relative protein levels against time.
-
This method provides a high-throughput alternative for monitoring protein degradation by fusing the target protein (HDAC3) to a luciferase reporter.
Materials:
-
Cell line stably expressing an HDAC3-Luciferase fusion protein.
-
White, opaque 96-well plates suitable for luminescence assays.
-
This compound and vehicle (DMSO).
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)[13].
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the HDAC3-Luciferase expressing cells into a 96-well white plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or with a fixed concentration for a time-course experiment. Include vehicle-only wells as a negative control.
-
Time-Course Incubation: For kinetic analysis, prepare identical plates for each time point (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Cell Lysis: At each time point, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol (e.g., adding Passive Lysis Buffer and incubating for 15 minutes)[14].
-
Luminescence Measurement:
-
Add the luciferase assay reagent/substrate to each well[14].
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from treated wells to the average signal from vehicle-treated wells at the same time point.
-
Plot the normalized luminescence (representing the amount of fusion protein) against time to visualize the degradation kinetics.
-
Figure 2. Workflow for time-course analysis via Western Blot.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2978763-95-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound I CAS#: I PROTAC HDAC degrader I InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Luciferase Assay System Protocol [promega.jp]
- 14. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent HD-Tac7 Degradation Results
Welcome to the technical support center for HD-Tac7, a potent PROTAC histone deacetylase (HDAC) degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific histone deacetylases. Its primary target is HDAC3.[1][2][3] It also shows activity against HDAC1 and HDAC2, but with lower potency.[1]
Q2: What is the mechanism of action for this compound?
This compound is a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase (via its pomalidomide-based Cereblon/CRBN ligand) and the target protein (HDAC3).[4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of HDAC3 and its subsequent degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of the target protein.
Q3: I am observing a "hook effect" with this compound. What does this mean and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC like this compound. This occurs because excessive PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. Testing lower concentrations (in the nanomolar to low micromolar range) is often key to finding the "sweet spot".
Q4: My this compound degradation results are inconsistent between experiments. What are some common causes?
Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system. It is critical to use cells within a defined passage number range and maintain consistent seeding densities.
-
Compound Stability: The stability of this compound in your cell culture medium can affect its efficacy over the time course of the experiment. It is advisable to assess its stability under your specific experimental conditions.
-
Experimental Protocol Variability: Minor deviations in incubation times, lysis procedures, or western blot protocols can lead to significant differences in observed degradation.
Troubleshooting Guides
Problem 1: No or low degradation of HDAC3 is observed.
If you are not observing the expected degradation of HDAC3, a systematic approach to troubleshooting is necessary. The following workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Step-by-Step Troubleshooting:
-
Verify Compound Integrity & Concentration:
-
Question: Is the this compound compound correctly stored and handled?
-
Solution: this compound should be stored at -80°C for up to 6 months or -20°C for 1 month to maintain its integrity. Ensure accurate preparation of stock and working solutions. If precipitation is observed, gentle heating or sonication can aid dissolution.
-
-
Optimize Experimental Conditions:
-
Question: Are the treatment time and concentration appropriate?
-
Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal conditions for HDAC3 degradation. For this compound in RAW 264.7 macrophages, maximal degradation is observed at 6 hours and is sustained for at least 48 hours.
-
-
Check Cell Line Suitability:
-
Question: Does the cell line express sufficient levels of HDAC3 and the necessary E3 ligase (Cereblon)?
-
Solution: Confirm the expression of HDAC3 and Cereblon (CRBN) in your chosen cell line via western blot or qPCR. Different cell lines can have varying levels of E3 ligases, which can impact PROTAC efficacy.
-
-
Assess Cell Permeability:
-
Question: Is this compound able to enter the cells?
-
Solution: While direct measurement can be complex, poor cell permeability is a common issue for PROTACs due to their size. If subsequent steps confirm target engagement and ternary complex formation in biochemical assays but not in cells, permeability may be the issue.
-
-
Confirm Target Engagement:
-
Question: Is this compound binding to HDAC3 within the cell?
-
Solution: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm that this compound is engaging with HDAC3 in the cellular environment.
-
-
Verify Ternary Complex Formation:
-
Question: Is the HDAC3:this compound:CRBN ternary complex forming?
-
Solution: Co-immunoprecipitation (Co-IP) can be used to pull down the E3 ligase and blot for the target protein (or vice-versa) to confirm the formation of the ternary complex within cells. Proximity-based assays like TR-FRET can also be employed.
-
-
Detect Target Ubiquitination:
-
Question: Is HDAC3 being ubiquitinated upon this compound treatment?
-
Solution: Perform an in-cell ubiquitination assay. This involves immunoprecipitating HDAC3 from cells treated with this compound and a proteasome inhibitor (e.g., MG132) and then performing a western blot for ubiquitin. An increase in a high-molecular-weight smear indicates successful ubiquitination.
-
-
Check Proteasome Activity:
-
Question: Is the proteasome functional in your cells?
-
Solution: Use a proteasome activity assay kit to ensure the cell's degradation machinery is active. A crucial control experiment is to co-treat cells with this compound and a proteasome inhibitor. If degradation is rescued, it confirms that the lack of degradation is not due to a faulty proteasome.
-
Problem 2: High variability in Western Blot results.
Western blotting is a common method for quantifying protein degradation. High variability can obscure true results.
Key Areas for Optimization:
-
Lysis Buffer: Always use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation after cell lysis.
-
Protein Quantification: Use a reliable protein quantification method like a BCA assay to ensure equal loading of protein for all samples.
-
Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to normalize the levels of your target protein.
-
Antibody Quality: Ensure your primary antibody is specific and sensitive for HDAC3.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Target | Value | Cell Line | Reference |
| IC₅₀ | HDAC1 | 3.6 µM | - | |
| HDAC2 | 4.2 µM | - | ||
| HDAC3 | 1.1 µM | - | ||
| DC₅₀ | HDAC3 | 0.32 µM | RAW 264.7 |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Cell-Based HDAC3 Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing HDAC3 degradation.
-
Cell Seeding: Plate cells at a density that ensures they are 70-80% confluent on the day of treatment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HDAC3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Analysis: Quantify the band intensity and normalize to a loading control.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to confirm the ubiquitination of HDAC3.
-
Cell Treatment: Treat cells with the optimal degradation concentration of this compound. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a buffer suitable for immunoprecipitation (e.g., containing 1% Triton X-100).
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an anti-HDAC3 antibody overnight at 4°C to capture HDAC3. Use Protein A/G beads to pull down the antibody-HDAC3 complex.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear in the lane corresponding to cells treated with both this compound and MG132 confirms ubiquitination.
Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: The "Hook Effect" leads to non-productive binary complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural-based design of this compound PROteolysis TArgeting chimeras (PROTACs) candidate transformations to abrogate SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid the "hook effect" with HD-Tac7
Welcome to the technical support center for HD-Tac7. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Troubleshooting & FAQs: The Hook Effect
This section addresses a common issue in immunoassays known as the "hook effect," which can lead to the significant underestimation of analyte concentration.
Q1: What is the "hook effect" and why is it a concern when using this compound assays?
A1: The hook effect, also known as the prozone phenomenon, is an artifact that can occur in "one-step" sandwich immunoassays when analyte concentrations are extremely high.[1][2][3] Instead of producing a high signal, the excessive analyte saturates both the capture and detection antibodies simultaneously.[1][3] This prevents the formation of the antibody-analyte "sandwich," leading to a paradoxical decrease in the assay signal and a falsely low measurement. This is a critical concern when measuring high concentrations of this compound or its target biomarkers, as it can lead to incorrect data interpretation, such as underestimating drug concentration or its biological effect.
Q2: How can I determine if my experimental results are affected by the hook effect?
A2: The primary indicator of a hook effect is obtaining an unexpectedly low concentration reading for a sample that is presumed to have a very high concentration of the analyte. The most reliable method for confirming the presence of the hook effect is to perform a serial dilution of the sample. If a diluted sample, after correcting for the dilution factor, yields a significantly higher concentration reading than the undiluted sample, the hook effect is likely present.
Q3: What is the primary method to avoid or mitigate the hook effect?
A3: The most effective and widely used strategy to prevent the hook effect is to analyze samples at multiple dilutions. By testing a range of dilutions, you can identify a concentration that falls within the linear, reliable range of the assay. If you suspect your samples may have a wide range of analyte concentrations, performing a pilot experiment with several dilutions is highly recommended before proceeding with a large-scale assay. An alternative, though less common, approach is to use a two-step immunoassay protocol, which includes a wash step between the addition of the capture and detection antibodies to remove excess unbound analyte.
Q4: Can you provide a standard protocol for performing a sample dilution study?
A4: Yes. A systematic serial dilution protocol is crucial for identifying and correcting the hook effect. The goal is to find a dilution where the measured concentration, when multiplied by the dilution factor, remains consistent across further dilutions.
Experimental Protocol: Serial Dilution for Hook Effect Detection
Objective: To identify the presence of a hook effect and determine the optimal sample dilution for accurate quantification.
Materials:
-
Sample with suspected high analyte concentration.
-
Assay-specific diluent (e.g., buffer, negative control serum).
-
Calibrated pipettes and sterile, low-retention pipette tips.
-
Microcentrifuge tubes or a 96-well dilution plate.
Methodology:
-
Prepare Initial Dilutions: Create a series of initial dilutions. A common starting range is 1:10, 1:100, and 1:1000.
-
1:10 Dilution: Add 10 µL of the sample to 90 µL of assay diluent. Mix thoroughly.
-
1:100 Dilution: Add 10 µL of the 1:10 dilution to 90 µL of assay diluent (or 10 µL of the original sample to 990 µL of diluent). Mix thoroughly.
-
1:1000 Dilution: Add 10 µL of the 1:100 dilution to 90 µL of assay diluent. Mix thoroughly.
-
-
Assay Performance: Run the undiluted (neat) sample and all prepared dilutions (e.g., 1:10, 1:100, 1:1000) in the this compound immunoassay according to the standard kit protocol.
-
Data Analysis:
-
Determine the concentration of the analyte in each diluted sample from the assay's standard curve. This is the "Observed Concentration."
-
Calculate the "Actual Concentration" for each dilution by multiplying the Observed Concentration by the corresponding dilution factor.
-
Actual Concentration = Observed Concentration × Dilution Factor
-
-
Interpretation:
-
No Hook Effect: If the calculated "Actual Concentration" is consistent across all dilutions and the undiluted sample, no hook effect is present.
-
Hook Effect Detected: If the calculated "Actual Concentration" increases significantly with dilution and then plateaus, a hook effect was present in the less-diluted samples. The correct concentration is the value obtained in the linear portion of the dilution series (the plateau).
-
Data Presentation
The table below illustrates a typical dataset from a serial dilution experiment used to overcome the hook effect.
Table 1: Example of Hook Effect Detection via Serial Dilution
| Sample Dilution | Dilution Factor | Observed Concentration (ng/mL) | Calculated Actual Concentration (ng/mL) | Interpretation |
| Neat | 1 | 1,500 | 1,500 | Hook Effect Suspected |
| 1:10 | 10 | 8,000 | 80,000 | Hook Effect Suspected |
| 1:100 | 100 | 2,500 | 250,000 | In Linear Range |
| 1:500 | 500 | 510 | 255,000 | In Linear Range (Confirmed) |
| 1:1000 | 1000 | 245 | 245,000 | In Linear Range (Confirmed) |
In this example, the undiluted and 1:10 diluted samples show falsely low results. The true concentration of the analyte is approximately 250,000 ng/mL, as confirmed by the consistent results from the 1:100, 1:500, and 1:1000 dilutions.
Visual Guides
The following diagrams illustrate the mechanism of the hook effect, the workflow for avoiding it, and a hypothetical signaling pathway for this compound.
References
Technical Support Center: Optimizing HD-Tac7 Concentration for Maximum Degradation
Welcome to the technical support center for HD-Tac7, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of histone deacetylases (HDACs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a PROTAC that selectively induces the degradation of Class I HDACs, with a pronounced effect on HDAC3. It functions by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with HDAC3 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC3.
Q2: What are the reported IC50 and DC50 values for this compound?
A2: this compound has demonstrated inhibitory activity against HDAC1, HDAC2, and HDAC3. The 50% degradation concentration (DC50) for HDAC3 has been determined in specific cell lines. For detailed values, please refer to the data tables below.
Q3: How does this compound treatment affect downstream signaling pathways?
A3: this compound-mediated degradation of HDAC3 can influence various cellular processes. Notably, it has been shown to downregulate the NF-κB subunit p65 in RAW 264.7 macrophages. This is an important consideration, as the pomalidomide (B1683931) component of this compound, which binds to Cereblon, can have independent effects on this pathway.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein (HDAC) or the E3 ligase (Cereblon) alone, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
Issue 1: No or weak degradation of the target protein (HDAC3) is observed.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential "hook effect". |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24, and 48 hours) to find the optimal incubation period for maximal degradation. Maximal HDAC3 degradation with this compound has been observed to be reached at 6 hours and sustained for at least 48 hours in RAW 264.7 macrophages. |
| Low Cell Permeability | While this compound is a chemical compound designed for cell permeability, issues can arise in certain cell lines. If permeability is suspected, consult literature for similar compounds or consider alternative delivery methods if available. |
| Low Expression of Cereblon (CRBN) E3 Ligase | Verify the expression level of CRBN in your cell line using techniques like Western blot or qPCR. If CRBN expression is low, consider using a different cell line known to have higher CRBN levels. |
| Experimental Error | Ensure proper sample preparation, accurate concentration calculations, and correct execution of the Western blot protocol. Include appropriate positive and negative controls in your experiment. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Variations in cell number can significantly impact the amount of target protein. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of this compound to your cells. |
| Uneven Protein Extraction or Loading | Ensure complete cell lysis and accurate protein quantification (e.g., using a BCA assay). Load equal amounts of protein into each lane of the SDS-PAGE gel. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your Western blot data. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 (µM) |
| HDAC1 | 3.6 |
| HDAC2 | 4.2 |
| HDAC3 | 1.1 |
Table 2: Degradation Performance of this compound
| Target Protein | Cell Line | DC50 (µM) | Dmax | Time to Dmax (hours) |
| HDAC3 | RAW 264.7 macrophages | 0.32 | Not explicitly stated, but significant degradation observed. | 6 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for treatment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, based on preliminary time-course experiments or literature data (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Proceed with Western blotting as described in Protocol 3 to determine the levels of the target HDAC protein.
Protocol 2: Time-Course Experiment for this compound
-
Cell Seeding: Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from your dose-response experiment, e.g., the concentration that gives maximal degradation).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 6, 12, 24, 48 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration for each time point as described in Protocol 1.
-
Western Blot Analysis: Analyze the protein levels of the target HDAC at each time point using Western blotting (Protocol 3).
Protocol 3: Western Blotting for HDAC Degradation
-
Sample Preparation: Mix equal amounts of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target HDAC (e.g., anti-HDAC3) and a loading control (e.g., anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.
Visualizations
Caption: Mechanism of this compound mediated HDAC3 degradation.
Caption: Troubleshooting workflow for optimizing this compound experiments.
Caption: Overview of HDAC7's involvement in key signaling pathways.
HD-Tac7 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility issues of HD-Tac7 and practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 3 (HDAC3).[][2][3][4][5] It functions by simultaneously binding to HDAC3 and the E3 ubiquitin ligase Cereblon (CRBN), thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of HDAC3. This targeted degradation approach offers a distinct advantage over traditional HDAC inhibitors by eliminating both the enzymatic and non-enzymatic functions of HDAC3.
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
The primary recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO). Commercial suppliers indicate that this compound is soluble in DMSO at a concentration of 100 mg/mL, though this may require sonication to achieve complete dissolution. For in vivo studies, a co-solvent system is typically required to maintain solubility in aqueous environments.
Q3: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds like this compound. To avoid this, it is crucial to use a formulation that enhances solubility and stability in aqueous solutions. For cell-based assays, it is recommended to dilute the DMSO stock solution directly into the cell culture medium at a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%). For in vivo preparations, a co-solvent system is essential. A widely used formulation consists of DMSO, PEG300, Tween-80, and saline.
Q4: What is a reliable method for preparing an this compound solution for in vivo administration?
A proven protocol for preparing a clear solution of this compound for in vivo use at a concentration of ≥ 2.63 mg/mL involves a multi-step process using a co-solvent system. A detailed experimental protocol is provided in the "Experimental Protocols" section below. This method utilizes the solubilizing properties of DMSO, PEG300, and Tween-80 to ensure the compound remains in solution when diluted with saline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient agitation or temperature. | Use an ultrasonic bath to aid dissolution. Gentle warming to 37°C may also help, but be cautious of potential compound degradation with excessive heat. |
| Precipitation observed in cell culture medium. | Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the cell culture medium is sufficient to keep this compound in solution, while remaining non-toxic to the cells (generally ≤ 0.5%). Perform serial dilutions in medium if necessary. |
| Inconsistent results in biological assays. | Compound precipitation or degradation. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. |
| Difficulty achieving desired concentration for in vivo studies. | Inappropriate solvent system. | Utilize a co-solvent system specifically designed for poorly soluble compounds. The recommended formulation of DMSO, PEG300, Tween-80, and saline is a good starting point. Further optimization of the solvent ratios may be required for higher concentrations. |
Data Presentation: this compound Solubility
| Solvent / Formulation | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (152.06 mM) | Requires sonication | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.63 mg/mL (4.00 mM) | Stepwise addition and mixing |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 657.65 g/mol ), this will yield approximately 1.52 µL of a 1 M solution, so for a 10 mM stock, you would dissolve 6.58 mg in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of an In Vivo Formulation of this compound (≥ 2.63 mg/mL)
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure: This protocol is for preparing 1 mL of the final formulation.
-
Prepare a stock solution of this compound in DMSO (e.g., 26.3 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Add 450 µL of sterile saline in a stepwise manner while mixing to bring the final volume to 1 mL. Ensure the solution remains clear throughout the addition.
-
The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Mandatory Visualizations
Signaling Pathway of this compound-mediated HDAC3 Degradation
Caption: Mechanism of this compound induced degradation of HDAC3.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating this compound.
References
Technical Support Center: HD-Tac7 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HD-Tac7 in western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to selectively induce the degradation of Histone Deacetylase 3 (HDAC3). One end of this compound binds to HDAC3, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of HDAC3, marking it for degradation by the proteasome.
Q2: What are the expected results of successful this compound treatment in a western blot?
A2: A successful experiment will show a significant reduction in the band intensity corresponding to HDAC3 in treated samples compared to untreated controls. As downstream effects, you may also observe an increase in the acetylation of H3K27 and a downregulation of NF-κB p65.[1][2] No significant degradation of HDAC1 and HDAC2 is expected, as this compound is selective for HDAC3.[1][3]
Q3: How should I store and handle this compound?
A3: this compound powder can be stored at -20°C for up to 3 years.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.
Q4: I am not seeing any degradation of HDAC3. What are the possible causes?
A4: There are several potential reasons for the lack of HDAC3 degradation. These include inactive this compound, incorrect antibody usage, or issues with the western blot protocol itself. Please refer to the "No Signal or Weak Signal" section of our troubleshooting guide for a detailed breakdown of possible causes and solutions.
Q5: I am observing unexpected bands in my western blot. What could be the reason?
A5: Unexpected bands can arise from various factors such as protein degradation, post-translational modifications, or non-specific antibody binding. For a comprehensive list of causes and solutions, please see the "Unexpected or Multiple Bands" section of the troubleshooting guide.
Troubleshooting Guide
Problem 1: No Signal or Weak Signal for HDAC3 Degradation
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage of this compound powder and stock solutions as per the guidelines. Prepare fresh working dilutions for each experiment. |
| Insufficient Protein Load | Increase the amount of protein loaded per well. A typical range is 20-30 µg of total protein. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S and the gel with Coomassie Blue. Optimize transfer time and voltage, especially for a protein of HDAC3's size. |
| Low Primary Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Inactive Secondary Antibody or Substrate | Use a fresh aliquot of the secondary antibody. Ensure the chemiluminescent substrate has not expired and is active. |
| Incorrect Buffer Composition | Ensure buffers are freshly prepared and at the correct pH. Avoid using sodium azide (B81097) with HRP-conjugated antibodies as it is an inhibitor. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| High Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST to effectively remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh, filtered buffers to avoid particulates that can cause speckling. |
| Membrane Drying | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Problem 3: Unexpected or Multiple Bands
| Possible Cause | Recommended Solution |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice during preparation. Lower molecular weight bands may indicate degradation. |
| Non-specific Antibody Binding | Increase the stringency of your washes or try a different blocking buffer. Consider using an affinity-purified primary antibody. |
| Protein Multimerization | If higher molecular weight bands are observed, try boiling the sample for a longer duration in the loading buffer to ensure complete denaturation. |
| Post-Translational Modifications | Consult the literature for known modifications of HDAC3 that could alter its apparent molecular weight. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol for this compound-mediated HDAC3 Degradation
-
Sample Preparation: Mix your protein samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HDAC3 (and a loading control like beta-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
Caption: Mechanism of this compound mediated degradation of HDAC3.
Caption: General workflow for Western Blot analysis.
Caption: A decision tree for troubleshooting common Western Blot issues.
References
minimizing the impact of HD-Tac7 on NF-κB p65 levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the impact of the novel histone deacetylase (HDAC) inhibitor, HD-Tac7, on NF-κB p65 levels during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound, as an HDAC inhibitor, is expected to affect NF-κB p65?
A1: The NF-κB p65 subunit (also known as RelA) is a known substrate for histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2] this compound, by inhibiting HDACs (particularly HDAC3), is expected to increase the acetylation of p65.[3][4] This post-translational modification can interfere with p65's ability to bind to its inhibitor, IκBα, potentially leading to increased nuclear retention and altered transcriptional activity of NF-κB.[4]
Q2: Does this compound always activate NF-κB signaling?
A2: Not necessarily. The effect of HDAC inhibitors on NF-κB signaling can be complex and context-dependent, with both pro-inflammatory and anti-inflammatory outcomes reported. While increased p65 acetylation is a common result, its downstream consequences can vary based on the cell type, the specific HDAC isoforms inhibited by this compound, and the presence of other cellular stimuli. In some contexts, HDAC inhibitors have been shown to suppress the expression of certain NF-κB target genes.
Q3: Which specific lysine (B10760008) residues on p65 are the key targets of acetylation affected by HDAC inhibitors?
A3: Key lysine residues on p65 that are acetylated include K218, K221, and K310. Acetylation at these sites, regulated by HATs like p300/CBP and deacetylated by HDAC3, can modulate p65's interaction with IκBα and its transcriptional activity.
Q4: What are the essential positive and negative controls to include when studying the effects of this compound on p65?
A4:
-
Positive Controls: A known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), should be used to confirm that the pathway is responsive in your experimental system. A well-characterized pan-HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) can be used as a positive control for HDAC inhibition.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent for this compound) is crucial to ensure that the observed effects are due to the compound itself. Additionally, using an IκBα "super-repressor" (with mutations at Ser32/Ser36) can be a powerful genetic tool to block the canonical NF-κB activation pathway and verify if this compound's effects are dependent on it.
Troubleshooting Guide
Q1: I'm treating my cells with this compound and see an increase in total acetylated p65 via immunoprecipitation, but my NF-κB luciferase reporter assay shows decreased activity. Why the discrepancy?
A1: This is a plausible but complex outcome. Several factors could be at play:
-
Cell-Type Specificity: The transcriptional consequence of p65 acetylation is not universal. In some cells, acetylation may promote the recruitment of co-repressors or interfere with the assembly of a productive transcription complex for your specific reporter construct.
-
Acetylation of Other Factors: this compound is not specific to p65. It will cause hyperacetylation of histones and other transcription factors. For instance, hyperacetylation of STAT1 can lead to its association with p65, sequestering it and inhibiting its DNA-binding activity, which would reduce reporter gene expression.
-
Non-Canonical Signaling: this compound might be activating other pathways that indirectly suppress NF-κB activity.
-
Promoter Context: The effect of p65 acetylation can depend on the specific promoter of the target gene. The luciferase reporter's synthetic promoter may respond differently than endogenous gene promoters.
Q2: I'm observing high variability in p65 nuclear translocation between experiments using the same concentration of this compound. What are the potential causes?
A2: Inconsistent results with small molecule inhibitors are a common challenge. Consider the following variables:
-
Compound Integrity: Ensure your this compound stock is stable. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Aliquoting stock solutions is highly recommended.
-
Cellular Conditions:
-
Cell Density: Variations in cell confluency can alter cellular responses. Standardize seeding density for all experiments.
-
Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered signaling responses.
-
Serum Concentration: Serum proteins can bind to this compound, reducing its effective concentration. Maintain a consistent serum percentage in your media.
-
-
Treatment Time: Ensure the duration of this compound treatment is precisely controlled in all experiments, as the kinetics of p65 translocation can be transient.
Q3: My Western blot for total p65 shows no change after this compound treatment, but I suspect the pathway is affected. What should I check next?
A3: It is expected that this compound will not change the total expression level of p65. The key is to investigate the post-translational modifications and subcellular localization of the existing p65 protein.
-
Check for Phosphorylation: Assess the phosphorylation status of IκBα. Inhibition of IκBα phosphorylation prevents its degradation and subsequent p65 translocation.
-
Assess p65 Acetylation: Use an antibody specific for acetylated lysine on immunoprecipitated p65 to see if the acetylation status is changing.
-
Perform Cellular Fractionation: Separate nuclear and cytoplasmic extracts to perform a Western blot. This will directly show if p65 is accumulating in the nucleus, even if total cellular levels are unchanged.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate expected outcomes from key experiments.
Table 1: Dose-Dependent Effect of this compound on p65 Acetylation in U937 Leukemia Cells
| This compound Conc. (nM) | Fold Change in Acetylated p65 (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.8 |
| 50 | 3.5 |
| 100 | 5.2 |
| 500 | 5.4 |
Data derived from immunoprecipitation of p65 followed by Western blot for acetylated lysine at 24 hours post-treatment.
Table 2: Time-Course of this compound (100 nM) on Nuclear p65 Levels
| Time Post-Treatment (hours) | Nuclear p65 / Lamin B1 Ratio (Arbitrary Units) |
| 0 | 0.2 |
| 2 | 0.5 |
| 6 | 1.1 |
| 12 | 1.9 |
| 24 | 1.6 |
Data derived from Western blot of nuclear fractions, with Lamin B1 as a loading control.
Detailed Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of p65 and Western Blot for Acetylation
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with a non-denaturing IP Lysis Buffer containing protease inhibitors and an HDAC inhibitor (e.g., TSA) to preserve acetylation marks.
-
Pre-Clearing: Incubate cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add anti-p65 antibody and incubate overnight at 4°C with rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash 3-5 times with IP Lysis Buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-acetylated-lysine antibody. A parallel blot can be run and probed with an anti-p65 antibody as a loading control for the IP.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., TNF-α).
-
Lysis: After the desired treatment period (e.g., 24 hours), wash the cells and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Canonical NF-κB signaling pathway activation.
Caption: Mechanism of this compound on p65 acetylation.
Caption: Workflow for assessing this compound impact on p65.
References
- 1. Blockade of histone deacetylase inhibitor-induced RelA/p65 acetylation and NF-kappaB activation potentiates apoptosis in leukemia cells through a process mediated by oxidative damage, XIAP downregulation, and c-Jun N-terminal kinase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
confirming the selectivity of HD-Tac7 for HDAC3 over other HDACs
In the landscape of epigenetic modulators, the selective targeting of individual histone deacetylase (HDAC) isoforms remains a significant challenge, yet it is crucial for developing therapies with improved efficacy and reduced off-target effects. HD-Tac7 has emerged as a potent molecule designed to selectively target HDAC3. This guide provides a comprehensive comparison of this compound's selectivity for HDAC3 over other HDAC isoforms, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Quantitative Comparison of this compound Activity
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of its target protein. Its activity can be assessed in two ways: by its ability to inhibit the enzymatic activity of HDACs (measured by IC50 values) and by its efficiency in inducing the degradation of HDAC proteins (measured by DC50 values).
Table 1: Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 3.6[1][2] |
| HDAC2 | 4.2[1] |
| HDAC3 | 1.1 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data for other HDAC isoforms are not currently available.
Table 2: Degradation Activity of this compound against HDACs in RAW 264.7 Macrophages
| HDAC Isoform | DC50 (µM) |
| HDAC1 | No significant degradation observed |
| HDAC2 | No significant degradation observed |
| HDAC3 | 0.32 |
DC50 values represent the concentration of the compound required to induce the degradation of 50% of the target protein.
The data clearly indicates that this compound is a more potent inhibitor of HDAC3 compared to HDAC1 and HDAC2. More significantly, as a PROTAC, this compound demonstrates remarkable selectivity in inducing the degradation of HDAC3, with no significant effect on HDAC1 and HDAC2 levels.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution (containing a protease like trypsin)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the corresponding dilution of this compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular HDAC Degradation Assay (Western Blot)
This assay determines the ability of this compound to induce the degradation of specific HDAC isoforms within a cellular context.
Materials:
-
RAW 264.7 macrophages
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture RAW 264.7 macrophages to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using lysis buffer and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for HDAC1, HDAC2, HDAC3, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the HDAC protein levels to the loading control.
-
Calculate the percentage of degradation for each this compound concentration relative to a vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the this compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in confirming the selectivity of this compound, the following diagrams are provided.
Experimental workflow for assessing this compound selectivity.
Proposed signaling pathway of this compound action.
Mechanism of Action and Downstream Effects
This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, in this case, HDAC3, marking it for degradation by the proteasome.
HDAC3 is known to play a role in the regulation of the NF-κB signaling pathway. Specifically, HDAC3 can deacetylate the p65 subunit of NF-κB, a modification that is associated with its activation and nuclear translocation. By selectively degrading HDAC3, this compound is proposed to lead to an accumulation of acetylated p65. Acetylated p65 has a reduced ability to bind to DNA, leading to the downregulation of NF-κB target genes. This is consistent with experimental observations that this compound treatment decreases the levels of NF-κB p65 in RAW 264.7 macrophages.
References
A Comparative Analysis of HD-Tac7 and Other HDAC3 PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of HD-Tac7 with other leading Histone Deacetylase 3 (HDAC3) Proteolysis Targeting Chimeras (PROTACs). This report synthesizes available experimental data to evaluate key performance indicators, outlines detailed experimental methodologies, and visualizes relevant biological pathways to inform strategic research and development decisions.
HDAC3 is a critical epigenetic regulator implicated in a variety of diseases, including cancer and inflammatory conditions. The development of PROTACs to induce the targeted degradation of HDAC3 offers a promising therapeutic strategy. This guide focuses on this compound, a notable HDAC3 degrader, and compares its performance with other published HDAC3-targeting PROTACs.
Quantitative Efficacy Comparison of HDAC3 PROTACs
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the reported efficacy data for this compound and other selected HDAC3 PROTACs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and treatment times can vary between studies.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Selectivity Highlights | Reference |
| This compound | Cereblon (CRBN) | RAW 264.7 macrophages | 0.32 µM | Not explicitly stated, but significant degradation observed | Induces HDAC3 degradation; no significant degradation of HDAC1 and HDAC2 observed.[1][2] | Cao et al., 2020[1] |
| XZ9002 | von Hippel-Lindau (VHL) | MDA-MB-468 & T47D | 42 nM (14h treatment) | Not explicitly stated, but potent degradation observed | Selective for HDAC3 over other HDAC isozymes.[3][4] | Xiao et al. |
| YX968 | von Hippel-Lindau (VHL) | MDA-MB-231 | 1.7 nM (8h treatment) | >90% | Potent dual degrader of HDAC3 and HDAC8. | Xiao et al., 2023 |
| PROTAC 4 | von Hippel-Lindau (VHL) | HCT-116 | 0.53 µM | Not explicitly stated | Degrades HDAC1, HDAC2, and HDAC3. | Smalley et al. |
| PROTAC 5 | von Hippel-Lindau (VHL) | HCT-116 | 0.64 µM | Not explicitly stated | Degrades HDAC1, HDAC2, and HDAC3. | Smalley et al. |
| PROTAC 11 | von Hippel-Lindau (VHL) | HCT-116 | 0.44 µM | Not explicitly stated | Enhanced selectivity for HDAC3 degradation over HDAC1/2. | Smalley et al. |
| Compound 23b | Cereblon (CRBN) | RAW 264.7 macrophages | 0.32 µM | Not explicitly stated | Higher potency and selectivity for HDAC3 degradation compared to its analogue 23a. | Cao et al., 2020 |
| VHL-based PROTAC | von Hippel-Lindau (VHL) | THP-1 | 0.6 nM | ~90% | Selective for HDAC3; degradation of HDAC8 at much higher concentrations. | Unnamed study referenced by Cao et al. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC3 PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein within a cell lysate after treatment with a PROTAC.
Materials:
-
Cultured cells (e.g., RAW 264.7, MDA-MB-231, HCT-116)
-
PROTAC of interest (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-HDAC3) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time period (e.g., 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay
This protocol measures the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a luminometer or microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values.
Visualizing the Mechanism of Action
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows related to HDAC3 PROTACs.
Caption: General mechanism of action for an HDAC3 PROTAC.
Caption: Simplified HDAC3 signaling pathway involving NF-κB.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
This compound demonstrates efficacy as a Cereblon-recruiting PROTAC for the degradation of HDAC3. When compared to other HDAC3 PROTACs, its potency in the sub-micromolar range is significant, although some VHL-recruiting PROTACs like XZ9002 and YX968 have shown even greater potency at nanomolar concentrations. The choice of E3 ligase recruiter (Cereblon vs. VHL) appears to be a critical factor in determining the degradation efficiency and selectivity profile of HDAC3 PROTACs. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further characterizing and developing novel HDAC3-targeting therapeutics. Future studies should aim for standardized experimental conditions to allow for more direct and robust comparisons between different PROTAC molecules.
References
- 1. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HD-Tac7 and XZ9002 for Selective HDAC3 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of histone deacetylase 3 (HDAC3) has emerged as a promising therapeutic strategy in various diseases, including cancer and inflammatory conditions. Proteolysis-targeting chimeras (PROTACs) offer a novel approach to specifically eliminate HDAC3 protein. This guide provides an objective comparison of two prominent HDAC3-targeting PROTACs, HD-Tac7 and XZ9002, based on currently available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | XZ9002 |
| Mechanism of Action | PROTAC | PROTAC |
| E3 Ligase Recruiter | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| HDAC3 Degradation (DC50) | 0.32 µM (320 nM) in RAW 264.7 macrophages[1][2][3] | 42 nM in MDA-MB-468 cells[4][5][6] |
| Selectivity | Degrades HDAC3; also shows inhibitory activity against HDAC1 and HDAC2.[7][8] | Degrades HDAC3; the warhead is a pan-Class I HDAC inhibitor.[9] |
| Potential Off-Target Effects | Downregulation of NF-κB subunit p65 due to the pomalidomide (B1683931) moiety.[1][2][3] | Not explicitly reported, but the pan-Class I inhibitory nature of the warhead suggests potential for broader effects.[9] |
In-Depth Analysis
This compound and XZ9002 are both potent PROTAC degraders of HDAC3, but they employ different E3 ligase systems and exhibit distinct performance characteristics in different cellular contexts.
This compound utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of HDAC3.[1] It has a reported DC50 value of 320 nM in RAW 264.7 macrophages.[1][2][3] While effective at degrading HDAC3, this compound also demonstrates inhibitory activity against HDAC1 (IC50 = 3.6 µM) and HDAC2 (IC50 = 4.2 µM).[7][8] A critical consideration for researchers using this compound is its pomalidomide-based CRBN ligand, which has been shown to cause downregulation of the NF-κB subunit p65.[1][2][3] This off-target effect could influence experimental outcomes in studies related to inflammation and immune responses.
XZ9002 functions by recruiting the von Hippel-Lindau (VHL) E3 ligase to target HDAC3 for degradation.[4][9] It displays a significantly lower DC50 of 42 nM in the MDA-MB-468 breast cancer cell line.[4][5][6] Although described as an HDAC3-specific degrader, the warhead of XZ9002 is a pan-Class I HDAC inhibitor, which may lead to the inhibition of other Class I HDACs.[9] This could be a confounding factor in experiments aiming to dissect the specific roles of HDAC3.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of Action for this compound and XZ9002.
Caption: Experimental Workflow for Comparing HDAC3 Degraders.
Experimental Protocols
The following is a generalized protocol for assessing HDAC3 degradation via Western Blotting. Specific antibody concentrations and incubation times should be optimized for individual experimental conditions.
1. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 or MDA-MB-468) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or XZ9002 for different time points (e.g., 2, 4, 8, 12, 24 hours) to determine dose-response and degradation kinetics. Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
3. Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC3, HDAC1, HDAC2, acetylated histones (e.g., ac-H3K27), p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and IC50 (concentration at which 50% inhibition is observed) values using non-linear regression analysis.
Conclusion
Both this compound and XZ9002 are valuable research tools for studying the biological functions of HDAC3 through targeted degradation. The choice between these two PROTACs will depend on the specific research question and experimental system.
-
XZ9002 may be preferred for its higher potency in degrading HDAC3, as indicated by its lower DC50 value. However, the pan-inhibitory nature of its warhead should be considered.
-
This compound is a well-characterized HDAC3 degrader, but its potential off-target effect on NF-κB signaling via its pomalidomide component necessitates careful experimental design and control, particularly in immunology and inflammation studies.
References
- 1. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. XZ9002 | HDAC3 degrader | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HD-Tac7 versus the HDAC Inhibitor CI-994
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PROTAC degrader HD-Tac7 and the well-established HDAC inhibitor CI-994. This document synthesizes available experimental data to delineate their distinct mechanisms and functional effects.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. CI-994 (Tacedinaline) is a selective Class I HDAC inhibitor that has been extensively studied. Building upon this established pharmacology, this compound was developed as a Proteolysis Targeting Chimera (PROTAC). It incorporates CI-994 as the HDAC-binding moiety, tethered to a ligand for the Cereblon E3 ubiquitin ligase. This design transforms the inhibitor into a degrader, offering a distinct mechanism of action.
Mechanism of Action: Inhibition vs. Degradation
CI-994 functions as a classical enzyme inhibitor, reversibly binding to the active site of Class I HDACs (HDAC1, HDAC2, and HDAC3) and blocking their deacetylase activity. This leads to an accumulation of acetylated histones and other protein substrates, thereby altering gene expression and cellular processes.
This compound, on the other hand, operates through targeted protein degradation. It forms a ternary complex between the target HDAC and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC protein by the proteasome. This results in the removal of the entire protein from the cell, a fundamentally different outcome than reversible enzyme inhibition.
Diagram of the distinct mechanisms of action for CI-994 and this compound.
Caption: Distinct mechanisms of CI-994 (inhibition) and this compound (degradation).
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and CI-994, compiled from multiple studies. It is important to note that these data were not generated in head-to-head comparative experiments within a single study.
Table 1: In Vitro Inhibitory and Degradative Potency
| Compound | Target | IC50 (µM) | DC50 (µM) | Dmax (%) | Cell Line |
| This compound | HDAC1 | 3.6[1][2][3][4] | Not Significant | - | RAW 264.7[5] |
| HDAC2 | 4.2[1][2][3][4] | Not Significant | - | RAW 264.7[5] | |
| HDAC3 | 1.1[1][2][3][4] | 0.32[5] | >90 | RAW 264.7[5] | |
| CI-994 | HDAC1 | 0.9[6][7][8] | - | - | Cell-free assay[6][9] |
| HDAC2 | 0.9[6][7][8] | - | - | Cell-free assay[6][9] | |
| HDAC3 | 1.2[6][7][8] | - | - | Cell-free assay[6][9] | |
| HDAC8 | >20[6][8] | - | - | Cell-free assay[6][8] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Effects on Cellular Pathways and Phenotypes
| Compound | Effect | Concentration | Cell Line | Reference |
| This compound | Increased H3K27 acetylation | 10 µM | RAW 264.7 | [1][2][3] |
| Decreased NF-κB p65 | 1 and 10 µM | LPS-treated RAW 264.7 | [1][2][3] | |
| Induced HDAC3 degradation | 10 µM | RAW 264.7 | [1][3] | |
| CI-994 | G0/G1 cell cycle arrest | 20-160 µM | A-549, LX-1 | [10] |
| Induced apoptosis | 160 µM | A-549, LX-1 | [10] | |
| Inhibited cell growth (IC50) | 7.4 µM | LNCaP | [6][9] | |
| Induced NF-κB pathway | IC50 concentrations | MYC-driven Medulloblastoma | [11][12] | |
| Increased H3K27ac at Drd2 promoter | 20 mg/kg (in vivo) | Aged mice striatum | [13][14] |
Signaling Pathways and Experimental Workflows
The differential mechanisms of this compound and CI-994 have distinct downstream consequences. While both impact pathways regulated by Class I HDACs, the targeted degradation by this compound offers a more sustained and potentially more profound effect on downstream signaling.
Diagram of the NF-κB Signaling Pathway Modulation.
References
- 1. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 4. This compound I CAS#: I PROTAC HDAC degrader I InvivoChem [invivochem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IMMU-07. TACEDINALINE (CI994), A CLASS I HDAC INHIBITOR, TARGETS INTRINSIC TUMOR GROWTH AND LEPTOMENINGEAL DISSEMINATION IN MYC-DRIVEN MEDULLOBLASTOMA WHILE MAKING THEM SUSCEPTIBLE TO ANTI-CD47 INDUCED MACROPHAGE PHAGOCYTOSIS VIA NF-KB-TGM2 DRIVEN TUMOR INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dose Effects of Histone Deacetylase Inhibitor Tacedinaline (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice [frontiersin.org]
Assessing the Off-Target Profile of HD-Tac7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HD-Tac7, a Proteolysis Targeting Chimera (PROTAC), has emerged as a potent degrader of histone deacetylase 3 (HDAC3). Its unique mechanism of action, inducing the degradation of its target protein rather than simple inhibition, offers a promising therapeutic strategy for inflammatory diseases. However, a thorough understanding of its off-target profile is critical for its clinical development and to anticipate potential side effects. This guide provides a comparative assessment of this compound's off-target profile, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this molecule against other HDAC-targeting alternatives.
On-Target and Known Off-Target Effects of this compound
This compound is a bifunctional molecule that links an HDAC inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design facilitates the ubiquitination and subsequent proteasomal degradation of the target HDACs.
On-Target Activity: this compound demonstrates potent degradation of HDAC3.[1] It also shows inhibitory activity against HDAC1 and HDAC2.[1] The degradation of HDAC3 leads to an increase in H3K27 acetylation, a key marker of histone acetyltransferase activity.[1]
Known Off-Target Effects: A significant off-target effect of this compound stems from its pomalidomide (B1683931) component, which is a known immunomodulatory drug (IMiD) that recruits the CRBN E3 ligase. Pomalidomide is known to induce the degradation of several "neosubstrate" proteins, most notably the transcription factors IKZF1 and IKZF3. Furthermore, treatment with this compound has been observed to cause the downregulation of the NF-κB subunit p65, a known side effect of pomalidomide.[1][2] This off-target activity can confound the biological outcomes of HDAC3 degradation and needs to be carefully considered in experimental designs.
Comparative Analysis of Off-Target Profiles
A direct, comprehensive quantitative proteomics study detailing the full off-target profile of this compound is not yet publicly available. However, by examining the off-target profiles of other HDAC inhibitors and PROTACs, we can infer potential off-target liabilities and establish a framework for comparison.
| Molecule/Class | Primary Target(s) | Known/Potential Off-Target(s) | Comments |
| This compound | HDAC3 (degradation), HDAC1/2 (inhibition) | NF-κB (p65 subunit downregulation), IKZF1, IKZF3, and other pomalidomide neosubstrates. | The pomalidomide-related off-targets are a key consideration. |
| Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat) | Multiple HDAC isoforms | Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) for hydroxamate-based inhibitors, various kinases, and other zinc-dependent enzymes.[3] | Broad activity profile often leads to a wider range of off-target effects. |
| Selective HDAC Inhibitors (e.g., Entinostat - Class I selective) | Specific HDAC isoforms (e.g., HDAC1, 2, 3) | Fewer off-targets compared to pan-inhibitors, but cross-reactivity within the targeted class can occur. | Improved selectivity aims to reduce off-target-related toxicities. |
| Other HDAC PROTACs (VHL-based) | Specific HDAC isoforms | Off-target profile is dependent on the warhead and the E3 ligase ligand. VHL-based PROTACs will have a different off-target profile compared to CRBN-based PROTACs. | Avoids pomalidomide-related neosubstrate degradation but may have other off-targets. |
Experimental Protocols for Off-Target Profile Assessment
A thorough assessment of a compound's off-target profile requires a combination of experimental approaches. Here are detailed methodologies for key experiments.
Chemical Proteomics for Target and Off-Target Identification
This method utilizes an immobilized version of the compound of interest to capture its binding partners from a cell lysate.
Experimental Workflow:
Detailed Protocol:
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm suitable for immobilization onto beads (e.g., NHS-activated sepharose beads). A control probe, lacking the HDAC-binding warhead but containing the linker and pomalidomide, should also be synthesized.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line with known HDAC expression) and prepare a native cell lysate under conditions that preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized this compound probe and the control probe.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Compare the proteins identified from the this compound probe pulldown with those from the control probe to identify specific binding partners.
Quantitative Mass Spectrometry-Based Proteomics
This approach directly measures changes in the abundance of thousands of proteins in cells treated with the compound of interest.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat a chosen cell line with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Protein Extraction and Digestion: Lyse the cells and extract total protein. The proteins are then digested into peptides, for example, using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant change in abundance upon this compound treatment are considered potential on- or off-targets.
Signaling Pathway Analysis
Understanding the downstream consequences of on- and off-target engagement is crucial. The known off-target effect of this compound on the NF-κB pathway highlights the importance of this analysis.
Conclusion
While this compound shows promise as a selective HDAC3 degrader, its off-target profile, particularly the effects mediated by its pomalidomide component, requires careful consideration. The downregulation of the NF-κB pathway is a known off-target effect that can influence experimental outcomes and potentially contribute to both therapeutic efficacy and toxicity. A comprehensive assessment of this compound's off-target profile using unbiased techniques like chemical proteomics and quantitative mass spectrometry is essential for a complete understanding of its pharmacological properties. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct a thorough evaluation of this compound and compare its performance with alternative HDAC-targeting strategies. As more data becomes available, a clearer picture of this compound's selectivity and its potential as a therapeutic agent will emerge.
References
Control Experiments to Validate HD-Tac7's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HD-Tac7, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Histone Deacetylase 3 (HDAC3), with alternative HDAC inhibitors. The following sections detail the experimental data and protocols necessary to validate the specific mechanism of action of this compound and compare its performance against a pan-HDAC inhibitor, Vorinostat (B1683920) (SAHA), and two selective HDAC inhibitors, Entinostat and RGFP966.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to HDAC3 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of HDAC3, targeting it for degradation by the proteasome.[1][2] The intended downstream consequences of this targeted degradation are an increase in histone acetylation, specifically at lysine (B10760008) 27 of histone H3 (H3K27ac), and the modulation of inflammatory signaling pathways, such as the downregulation of NF-κB p65.[1][3]
To validate this mechanism, a series of control experiments are essential. These experiments should not only confirm the degradation of HDAC3 but also differentiate the effects of this compound from those of traditional HDAC inhibitors that block enzymatic activity without causing protein degradation.
Comparative Analysis of this compound and Alternative HDAC Inhibitors
The following table summarizes the key performance indicators of this compound and its alternatives. This data is compiled from various studies and serves as a baseline for comparison. It is important to note that direct head-to-head studies under identical experimental conditions are limited.
| Compound | Target(s) | Mechanism of Action | Primary Efficacy Metric | Effect on HDAC3 Protein Level | Effect on H3K27 Acetylation | Effect on NF-κB Activity |
| This compound | HDAC3 | PROTAC-mediated Degradation | DC50 = 0.32 µM[1][3] | Selective Degradation[1] | Increased[1][3] | Downregulation of p65[1][3] |
| Vorinostat (SAHA) | Pan-HDAC (Class I & II) | Enzymatic Inhibition | IC50 (HDAC1) = 10 nM, IC50 (HDAC3) = 20 nM[4] | No significant change[5] | Increased[6] | Inhibition[7][8] |
| Entinostat | Selective HDAC (Class I: HDAC1, 2, 3) | Enzymatic Inhibition | IC50 (HDAC1) = low nM, IC50 (HDAC3) = low µM[9] | No significant change[10] | Increased[11] | Inhibition[12] |
| RGFP966 | Selective HDAC3 | Enzymatic Inhibition | IC50 = 80 nM[13] | Decreased expression (in some contexts)[14][15][16] | No widespread changes observed[17] | Reduced transcriptional activity of p65[13][17] |
Experimental Protocols
To rigorously validate the mechanism of action of this compound and compare it to its alternatives, the following key experiments should be performed.
Western Blot for HDAC3 Degradation
This experiment directly measures the amount of HDAC3 protein in cells following treatment, providing clear evidence of degradation versus inhibition.
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages (or other suitable cell line) and treat with varying concentrations of this compound, Vorinostat, Entinostat, and RGFP966 for 24 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for HDAC3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the HDAC3 band intensity to the loading control.
Expected Outcome: A significant, dose-dependent decrease in the HDAC3 protein band should be observed in this compound-treated cells, while the bands in the inhibitor-treated and control cells should remain relatively unchanged.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for H3K27 Acetylation
This experiment assesses the functional consequence of HDAC3 degradation or inhibition by measuring changes in the acetylation of a known histone substrate.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
-
Cross-linking: Fix cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions with significant H3K27ac enrichment. Compare the enrichment patterns between different treatment groups.
Expected Outcome: An increase in H3K27ac peaks (both in number and intensity) is expected in cells treated with this compound and the HDAC inhibitors compared to the control, indicating increased histone acetylation.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key downstream target of HDAC3, to assess the functional impact of this compound and its alternatives on this inflammatory pathway.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene under a constitutive promoter (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound, Vorinostat, Entinostat, RGFP966, or a vehicle control.
-
Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between the different treatment groups.
Expected Outcome: this compound and the HDAC inhibitors are expected to suppress the TNF-α or LPS-induced increase in NF-κB reporter activity, indicating a downregulation of the NF-κB signaling pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the validated mechanism of action of this compound and the general mechanism of HDAC inhibitors.
By conducting these control experiments and comparing the results as outlined, researchers can effectively validate the specific degradation-based mechanism of action of this compound and objectively assess its performance relative to traditional HDAC inhibitors. This comprehensive approach is crucial for advancing the development of targeted protein degraders as a novel therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural-based design of this compound PROteolysis TArgeting chimeras (PROTACs) candidate transformations to abrogate SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibition prevents NF-kappa B activation by suppressing proteasome activity: down-regulation of proteasome subunit expression stabilizes I kappa B alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HDAC enhances STAT acetylation, blocks NF-κB, and suppresses the renal inflammation and fibrosis in Npr1 haplotype male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. RGFP966 exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for HD-Tac7
For researchers and drug development professionals, ensuring safe handling and proper disposal of investigational compounds like HD-Tac7 is critical for laboratory safety and environmental protection. This compound is a potent Proteolysis Targeting Chimera (PROTAC) Histone Deacetylase (HDAC) degrader.[1][2][3] Due to its bioactive nature, it requires careful management throughout its lifecycle. This document provides essential procedural information for the safe disposal of this compound, based on established guidelines for similar chemical entities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₃₃H₃₂FN₇O₇[1] |
| Molecular Weight | 657.65 g/mol [1] |
| Appearance | Light yellow to green yellow solid powder[1] |
| CAS Number | 2978763-95-8[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1][3] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month[1][2][3] |
| Solubility (In Vitro) | Soluble in DMSO[1][3] |
In Vitro Experimental Protocols
This compound has been utilized in various in vitro assays to investigate its biological activity. The following protocols are provided for reference and are based on published research.
HDAC Degradation Assay:
-
Cell Line: RAW 264.7 macrophages.
-
Treatment: Incubate cells with this compound (10 μM) for a duration ranging from 2 to 48 hours.
-
Outcome: HDAC3 degradation is induced, with the maximum effect observed at 6 hours and sustained for at least 48 hours.[1][2][3]
Histone Acetylation Assay:
-
Cell Line: RAW 264.7 macrophages.
-
Treatment: Treat cells with this compound (10 μM) for 24 hours.
-
Outcome: An increase in H3K27 acetylation is observed.[1][2][3]
NF-κB p65 Downregulation Assay:
-
Cell Line: LPS-treated RAW 264.7 macrophages.
-
Treatment: Apply this compound (1 and 10 μM) for 24 hours.
Proper Disposal Procedures for this compound
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following disposal procedures are based on guidelines for similar HDAC inhibitors and general best practices for hazardous chemical waste.[4][5] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[4][5]
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[4][5]
-
Spill Management: In the event of a spill, isolate the area. Use an inert absorbent material for liquid spills and collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste, including residual this compound powder and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
-
Segregation: Do not mix this compound waste with regular trash, biological waste, or radioactive waste.[5]
-
-
Container Labeling and Storage:
-
Labeling: As soon as waste is added, affix a hazardous waste label to the container. The label must include "Hazardous Waste," the full chemical name "this compound," and any other information required by your EHS department.[4][5]
-
Storage: Keep the waste container sealed when not in use and store it in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, bases, or oxidizing agents.[4][5]
-
-
Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinsate from the cleaning process must be collected and treated as hazardous liquid waste.[4]
-
After triple-rinsing and air-drying in a ventilated area, the container may be disposed of as regular laboratory trash, with the label completely defaced or removed.[4]
-
-
Disposal Request and Pickup:
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling HD-Tac7
This guide provides crucial safety and logistical information for the handling and disposal of HD-Tac7, a potent PROTAC (Proteolysis Targeting Chimera) histone deacetylase (HDAC) degrader.[1][2][3][4] Developed for research purposes, this compound is used to study inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] Due to its potent biological activity, it is imperative to handle this compound with a high degree of caution, following protocols established for cytotoxic and other hazardous drugs.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent skin contact, inhalation, and ingestion. There is no safe level of exposure to potent cytotoxic compounds.[5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] | Prevents skin absorption and contamination. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[6][7] | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher.[5] A surgical mask may be sufficient for handling intact tablets, but a respirator is necessary when manipulating powders.[8][9] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical for ensuring safety. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a chemical fume hood or a biological safety cabinet.
-
Surface Protection: Work surfaces should be covered with disposable, plastic-backed absorbent pads to contain any spills.[6]
-
Spill Kit: A readily accessible spill kit containing appropriate PPE, absorbent materials, and waste disposal bags must be available.[7]
Step 2: Compound Handling
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: shoe covers, inner gloves, gown, N95 respirator, eye protection, and outer gloves.
-
Weighing and Reconstitution: Handle solid this compound with care to avoid generating dust. When reconstituting, add the solvent slowly to the solid to minimize aerosolization.
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, and hazard warnings.
Step 3: Waste Disposal
-
Segregation: All materials that come into contact with this compound, including pipette tips, tubes, gloves, gowns, and absorbent pads, are considered hazardous waste.
-
Waste Containers: Dispose of all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container (often a yellow or black bin).[10][11]
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.[12]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not dispose of them down the drain.
-
Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations for hazardous chemical waste.[13][14]
Step 4: Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate any non-disposable equipment that has come into contact with this compound.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other PPE, with the inner gloves being the last item to be removed. Dispose of all PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for this compound.
Caption: Workflow for safe handling and disposal of this compound.
This comprehensive approach to handling this compound is designed to protect researchers and the environment from the potential hazards associated with this potent research compound. By integrating these practices into your laboratory's standard operating procedures, you can build a strong foundation of safety and trust in your chemical handling processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2978763-95-8 | BroadPharm [broadpharm.com]
- 3. This compound I CAS#: I PROTAC HDAC degrader I InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. england.nhs.uk [england.nhs.uk]
- 10. health.uconn.edu [health.uconn.edu]
- 11. Tips to Control and Dispose of Hazardous Waste - Florida [mybiowaste.com]
- 12. medprodisposal.com [medprodisposal.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
